molecular formula C7H8BFO3 B591664 (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid CAS No. 1082066-52-1

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B591664
CAS No.: 1082066-52-1
M. Wt: 169.946
InChI Key: ZAGFMKDDCAZZOI-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.946. The purity is usually 95%.
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Properties

IUPAC Name

[3-fluoro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGFMKDDCAZZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726921
Record name [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
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Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082066-52-1
Record name B-[3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082066-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10726921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and a hydroxymethyl group, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a probable synthetic route to this compound, its detailed characterization profile, and its applications, with a focus on providing practical information for laboratory use.

Introduction

Phenylboronic acids are a class of organic compounds that have seen a dramatic rise in utility, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of multiple functional groups onto the phenyl ring allows for the creation of highly tailored molecules. This compound (CAS No. 1082066-52-1) is of particular interest due to the combined electronic effects of the fluorine atom and the synthetic handle provided by the hydroxymethyl group. These features are highly desirable in the development of novel pharmaceuticals, particularly in the fields of oncology and neurology, as well as in the design of advanced polymers and liquid crystals.[1] This document outlines a representative synthesis and the expected analytical characterization of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1082066-52-1
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance White to off-white crystalline solid
Melting Point Data not consistently available; boronic acids often dehydrate upon heating.
Solubility Soluble in methanol, DMSO, and other polar organic solvents.

Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Synthesis_Workflow cluster_protection Step 1: Protection of Hydroxyl Group cluster_borylation Step 2: Borylation cluster_deprotection Step 3: Deprotection and Workup start 4-Bromo-2-fluorobenzyl alcohol prot_reagent Protecting Group Reagent (e.g., TBDMSCl, Imidazole, DMF) start->prot_reagent Protection protected_intermediate Protected 4-Bromo-2-fluorobenzyl alcohol prot_reagent->protected_intermediate borylation_reagents 1. n-BuLi, Dry THF, -78 °C 2. Triisopropyl borate protected_intermediate->borylation_reagents Halogen-Metal Exchange & Borylation boronic_ester Protected this compound ester borylation_reagents->boronic_ester deprotection_reagents Acidic Workup (e.g., aq. HCl) boronic_ester->deprotection_reagents Hydrolysis final_product This compound deprotection_reagents->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Protection of 4-Bromo-2-fluorobenzyl alcohol

  • To a solution of 4-bromo-2-fluorobenzyl alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Borylation via Halogen-Metal Exchange

  • Dissolve the protected 4-bromo-2-fluorobenzyl alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 equiv., typically as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (1.2 equiv.) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.

Step 3: Deprotection and Isolation

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1-2 M HCl).

  • Stir the biphasic mixture vigorously for 1-2 hours to effect hydrolysis of the boronic ester and cleavage of the silyl ether protecting group.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to afford this compound as a solid.

Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization data are predicted based on the analysis of structurally similar compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted chemical shifts (δ) in ppm for the 1H, 13C, 19F, and 11B NMR spectra, typically recorded in a solvent like DMSO-d₆.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
¹H ~8.2br s-B(OH )₂
~7.6 - 7.8m-Ar-H
~7.2 - 7.4m-Ar-H
~5.3t~5.5CH ₂OH
~4.6d~5.5CH ₂OH
¹³C ~160 (d)d¹JCF ≈ 245C -F
~135 - 140m-Ar-C
~125 - 130m-Ar-C
~115 (d)d²JCF ≈ 20Ar-C
~60s-C H₂OH
ipso-C-BNot typically observed or very broad-C -B(OH)₂
¹⁹F ~ -110 to -120s-Ar-F
¹¹B ~28 - 32br s-B (OH)₂

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

For mass spectral analysis, electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.

Ionization ModePredicted m/zSpecies
ESI(-) 169.05[M-H]⁻
187.06[M+H₂O-H]⁻ (boronate)
213.04[M+formate]⁻
High-Resolution MS Calculated for C₇H₇BFO₃⁻ ([M-H]⁻): 169.0474Found: (To be determined experimentally)

Applications in Research and Development

This compound is a valuable intermediate with broad applications:

  • Drug Discovery: It serves as a crucial building block in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a site for further chemical modification.[1]

  • Suzuki-Miyaura Cross-Coupling: It is an excellent substrate for palladium-catalyzed cross-coupling reactions to form biaryl structures, which are common motifs in biologically active molecules.

  • Materials Science: This compound can be used in the preparation of advanced materials such as liquid crystals and polymers, where the boronic acid moiety can form stable boronate esters.[1]

The logical relationship of its utility is depicted below:

Applications cluster_properties Key Structural Features cluster_applications Primary Applications cluster_end_products End Products / Fields Compound This compound BoronicAcid Boronic Acid Moiety Compound->BoronicAcid Fluorine Fluorine Atom Compound->Fluorine Hydroxymethyl Hydroxymethyl Group Compound->Hydroxymethyl Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki BoronateEster Boronate Ester Formation BoronicAcid->BoronateEster Pharma Pharmaceuticals Fluorine->Pharma Modulates Properties Derivatization Further Functionalization Hydroxymethyl->Derivatization Suzuki->Pharma Derivatization->Pharma Materials Advanced Materials BoronateEster->Materials

Caption: Relationship between the structural features of the title compound and its applications.

Conclusion

References

Spectroscopic Profile of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents an estimated spectroscopic profile based on the analysis of structurally similar compounds. This information is intended to support researchers in the identification and characterization of this important building block in organic synthesis and drug discovery.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of 4-(hydroxymethyl)phenylboronic acid and 3-fluorophenylboronic acid, taking into account the expected substituent effects on the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.7 - 7.6m-Ar-H
~7.5 - 7.4m-Ar-H
~7.2 - 7.1t~8Ar-H
~4.7s--CH₂OH
~5.5 (broad s)s-B(OH)₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~163 (d, ¹JCF ≈ 245 Hz)C-F
~140C-CH₂OH
~135 (d)Ar-CH
~128 (d)Ar-CH
~118 (d, ²JCF ≈ 20 Hz)Ar-CH
~62-CH₂OH
Not typically observedC-B

Solvent: DMSO-d₆ Note: The carbon atom directly attached to the boron (C-B) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Experimental Protocols

The following section outlines a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of fluorinated phenylboronic acids.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Spectrometer Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Approximately 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and potential quadrupolar broadening.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Approximately 200-220 ppm.

Logical Workflow for Synthesis

The synthesis of this compound typically involves a multi-step process, which can be visualized as a logical workflow.

Synthesis Workflow A Starting Material (e.g., 2-Fluoro-4-bromotoluene) B Step 1: Oxidation of Methyl Group A->B Oxidizing Agent C Intermediate (2-Fluoro-4-bromobenzyl alcohol) B->C D Step 2: Lithiation or Grignard Formation C->D n-BuLi or Mg E Intermediate (Organometallic Species) D->E F Step 3: Reaction with Borate Ester E->F Trialkyl borate G Intermediate (Boronate Ester) F->G H Step 4: Hydrolysis G->H Acidic Workup I Final Product (this compound) H->I

Caption: A representative synthetic pathway for this compound.

Solubility of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide addresses the solubility of this compound in organic solvents, a critical parameter for its application in research and drug development. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive framework based on analogous compounds, including phenylboronic acid and its derivatives. It details standard experimental protocols for solubility determination and presents a generalized workflow for a key application of this class of compounds, the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The fluorine and hydroxymethyl substituents can influence the molecule's physicochemical properties, such as its acidity, polarity, and hydrogen bonding capabilities, which in turn affect its solubility and potential biological activity.

A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide provides relevant data from closely related compounds to inform solvent selection and outlines a reliable method for determining the solubility of the title compound.

Quantitative Solubility Data for Phenylboronic Acid Analogs

While specific data for this compound is not available, the solubility of phenylboronic acid and its substituted derivatives has been experimentally determined in several common organic solvents. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The introduction of substituents on the phenyl ring can alter these solubility profiles. The following tables summarize the mole fraction solubility (x) of phenylboronic acid and isobutoxyphenylboronic acid isomers at various temperatures. This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.020
303.150.035
313.150.060
323.150.100
3-Pentanone293.150.110
303.150.160
313.150.230
323.150.325
Acetone293.150.130
303.150.185
313.150.260
323.150.355
Dipropyl ether293.150.105
303.150.155
313.150.225
323.150.320
Methylcyclohexane293.150.001
303.150.002
313.150.003
323.150.005

Data sourced from Leszczyński et al. (2020)[1]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1350.110
Dipropyl ether293.150.0300.0050.004
303.150.0500.0090.007
313.150.0800.0160.012
323.150.1250.0280.021
Methylcyclohexane293.150.0020.001< 0.001
303.150.0040.0010.001
313.150.0070.0020.002
323.150.0120.0040.003

Data sourced from a study on isobutoxyphenylboronic acids.[3]

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade, dried using standard methods)

  • Glass test tube or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Controlled temperature bath (e.g., oil bath or heating block)

  • Calibrated thermometer or temperature probe (accuracy ±0.1 K)

  • Luminance probe or laser beam setup for turbidity detection (optional, for higher precision)

  • Analytical balance (accuracy ±0.0001 g)

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into a glass test tube or vial. The total mole fraction is precisely known.

  • Heating and Stirring: Place the sealed test tube in the controlled temperature bath and begin vigorous stirring to ensure a uniform suspension.

  • Temperature Increase: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 K/min) to approach the equilibrium temperature without overshooting.

  • Observation: Continuously monitor the mixture for the disappearance of solid particles. The solubility temperature is the point at which the solution becomes completely clear. This can be determined visually or by monitoring the solution's turbidity with a luminance probe.[1][6]

  • Data Collection: Record the temperature of complete dissolution.

  • Repeatability: Repeat the measurement for different compositions of the solute and solvent to generate a comprehensive solubility curve (mole fraction vs. temperature).

Visualization of Key Processes

To provide a practical context for the application of this compound, the following diagrams illustrate a generalized workflow for solubility determination and its use in a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Boronic Acid C Combine in Vial A->C B Weigh Solvent B->C D Seal and Place in Bath C->D Known Composition E Heat and Stir D->E F Monitor Turbidity E->F G Record Dissolution Temp F->G Solution is Clear H Repeat for New Compositions G->H I Construct Solubility Curve H->I

Caption: Workflow for Dynamic Solubility Determination.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle BoronicAcid This compound Transmetal Transmetalation BoronicAcid->Transmetal ArylHalide Aryl Halide/Triflate OxAdd Oxidative Addition ArylHalide->OxAdd Base Base (e.g., K2CO3) Base->Transmetal Solvent Solvent System Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd_Catalyst Catalyst Regeneration Product Biaryl Product RedElim->Product

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide offers a robust framework for researchers and drug development professionals. By presenting solubility data for analogous phenylboronic acids, a detailed and reliable experimental protocol for its determination, and a visual representation of its primary application, this document provides the necessary tools to effectively work with this compound. The provided information enables informed solvent selection for synthesis and purification, and a clear path to generating specific solubility data as required for advanced applications.

References

Unveiling Molecular Architecture: A Technical Guide to the Crystallographic Analysis of Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

Introduction

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling and as a sensor for carbohydrates stems from the unique electronic properties of the boronic acid moiety, further modulated by the fluoro and hydroxymethyl substituents. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for rational drug design, predicting intermolecular interactions, and understanding its solid-state properties.

As of the date of this publication, a detailed crystal structure for this compound is not publicly available in crystallographic databases. This guide, therefore, serves a dual purpose: first, to outline the comprehensive experimental workflow required to determine such a structure, and second, to present a complete crystallographic analysis of a closely related analogue, 4-carboxyphenylboronic acid , as a practical case study. This information provides a robust framework for researchers seeking to perform similar structural determinations.

General Experimental Protocol for Crystal Structure Determination

The process of determining the crystal structure of a small organic molecule is a well-established sequence of steps, from material synthesis to final data analysis and deposition.

G General Workflow for Single-Crystal X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction Experiment Mounting->Diffraction Suitable Crystal Integration Data Integration & Reduction Diffraction->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition Final.cif File

Caption: General workflow for crystal structure determination.
Detailed Methodologies

  • Synthesis and Purification: The target compound must be synthesized and purified to a high degree (>98%). Impurities can significantly hinder crystallization. Standard techniques like column chromatography, recrystallization, and sublimation are employed.

  • Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of reflections. A detector records the position and intensity of thousands of these reflections.

  • Data Processing and Structure Solution: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects, absorption). The corrected data is used to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods like "direct methods" or the "Patterson function".

  • Structure Refinement: The initial structural model is refined using a least-squares method. This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.

  • Validation and Deposition: The final structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The data is then formatted into a standard Crystallographic Information File (CIF) and deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

Case Study: Crystal Structure of 4-Carboxyphenylboronic Acid

The following data is presented as a representative example of the information obtained from a successful crystallographic study. The compound 4-carboxyphenylboronic acid is a structural isomer of the target compound, differing by the substitution pattern and the presence of a carboxylic acid instead of a hydroxymethyl group.

Experimental Protocol for 4-Carboxyphenylboronic Acid[1]
  • Crystallization: Single crystals of 4-carboxyphenylboronic acid were obtained by the slow evaporation of a solution in acetone at ambient conditions.[1]

  • Data Collection: X-ray diffraction data was collected on a suitable single crystal.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms on the boronic acid and carboxylic acid groups were located from the difference Fourier map and refined isotropically. Other hydrogen atoms were placed in geometrically calculated positions.

Data Presentation

The quantitative data derived from the crystallographic analysis is summarized below.

Table 1: Crystal Data and Structure Refinement for 4-Carboxyphenylboronic Acid. [1]

ParameterValue
Empirical formulaC₇H₇BO₄
Formula weight165.94
Temperature293(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupC2/c
Unit cell dimensions
a16.918(4) Å
b6.945(2) Å
c13.526(3) Å
α90°
β113.11(3)°
γ90°
Volume1458.2(6) ų
Z8
Density (calculated)1.512 Mg/m³
Absorption coefficient0.122 mm⁻¹
F(000)688
Theta range for data collection2.08 to 25.00°
Reflections collected5105
Independent reflections1282 [R(int) = 0.0404]
Final R indices [I>2σ(I)]R1 = 0.0531, wR2 = 0.1491
R indices (all data)R1 = 0.0717, wR2 = 0.1652
Goodness-of-fit on F²1.054

Table 2: Selected Bond Lengths for 4-Carboxyphenylboronic Acid.

BondLength (Å)
B(1)-O(1)1.370(3)
B(1)-O(2)1.365(3)
B(1)-C(4)1.545(3)
C(7)-O(3)1.258(2)
C(7)-O(4)1.272(2)
C(1)-C(7)1.492(3)

Table 3: Selected Bond Angles for 4-Carboxyphenylboronic Acid.

AtomsAngle (°)
O(2)-B(1)-O(1)118.0(2)
O(2)-B(1)-C(4)120.4(2)
O(1)-B(1)-C(4)121.6(2)
O(3)-C(7)-O(4)123.4(2)
O(3)-C(7)-C(1)118.8(2)
O(4)-C(7)-C(1)117.8(2)

This detailed analysis of 4-carboxyphenylboronic acid showcases the depth of structural information that can be obtained and serves as a blueprint for the future characterization of this compound.

References

Stability of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid under various acidic and basic conditions. Understanding the stability of this and other arylboronic acids is critical for their successful application in organic synthesis, particularly in widely used cross-coupling reactions such as the Suzuki-Miyaura coupling. This document outlines the key factors influencing stability, common degradation pathways, and general experimental protocols for stability assessment.

Core Concepts in Arylboronic Acid Stability

The stability of arylboronic acids, including this compound, is governed by a delicate interplay of pH, temperature, and the electronic nature of the substituents on the aromatic ring. The primary factors to consider are the equilibrium between the boronic acid and boronate anion, and the principal degradation pathways: protodeboronation and boroxine formation.

pH-Dependent Equilibrium

In aqueous solutions, arylboronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻)[1]. At acidic to neutral pH, the trigonal form is predominant. As the pH increases above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the tetrahedral boronate, which is formed by the addition of a hydroxide ion[1]. This transformation is crucial for the reactivity of the boronic acid in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the active species in the transmetalation step[1][2].

The presence of an electron-withdrawing fluorine atom on the phenyl ring of this compound is expected to lower its pKa, making the formation of the boronate anion more favorable at a lower pH compared to unsubstituted phenylboronic acid[3].

ph_equilibrium cluster_conditions pH Conditions ArB(OH)2 Trigonal Boronic Acid ArB(OH)3- Tetrahedral Boronate ArB(OH)2->ArB(OH)3- + OH- ArB(OH)3-->ArB(OH)2 - OH- Acidic_Neutral Acidic to Neutral pH (Favors Trigonal Form) Basic Basic pH (Favors Tetrahedral Form)

Caption: pH-dependent equilibrium of arylboronic acids.

Primary Degradation Pathways

Two primary degradation pathways for arylboronic acids are protodeboronation and the formation of boroxines. The propensity for each pathway is influenced by the specific reaction conditions.

Protodeboronation

Protodeboronation is a significant decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H)[1]. This reaction can be catalyzed by both acid and base, with the rate being highly dependent on the pH and the electronic properties of the aryl group[1][4]. For many arylboronic acids, the rate of protodeboronation increases at high pH due to the formation of the more reactive boronate anion[1]. Some electron-deficient arylboronic acids can have half-lives ranging from milliseconds to months under high pH conditions[1].

protodeboronation_pathway cluster_conditions Catalytic Conditions Arylboronic_Acid This compound Arene 2-Fluoro-4-methylphenol Arylboronic_Acid->Arene Protodeboronation (+H+, -B(OH)3) Conditions Acidic or Basic Conditions

Caption: Protodeboronation degradation pathway.

Boroxine Formation

Arylboronic acids can undergo dehydration, particularly when heated, to form cyclic trimeric anhydrides known as boroxines[5][6]. This is a reversible process, and the addition of water can hydrolyze the boroxine back to the corresponding boronic acid. The presence of varying amounts of the anhydride is common in commercial samples of boronic acids[7][8].

boroxine_formation Boronic_Acid 3 x this compound Boroxine Corresponding Boroxine Boronic_Acid->Boroxine Dehydration (-3 H2O) (Heat) Boroxine->Boronic_Acid Hydrolysis (+3 H2O)

Caption: Reversible formation of boroxines from boronic acids.

Stability in the Context of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and arylboronic acids are key reagents[2][9]. This reaction typically requires basic conditions to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium catalyst[1][2]. The base activates the boronic acid by converting it to the more nucleophilic tetrahedral boronate anion[1]. However, these same basic conditions can also promote protodeboronation, leading to reduced yields. Therefore, a careful balance of reaction conditions is necessary to favor the desired coupling over degradation. The use of boronic esters, such as pinacol esters, can offer increased stability towards protodeboronation under basic cross-coupling conditions[4].

suzuki_cycle_simplified pd0 Pd(0)L2 pd2_complex R-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (R-X) pd2_trans R-Pd(II)-Ar(L2) pd2_complex->pd2_trans Transmetalation (ArB(OH)3-, Base) pd2_trans->pd0 Reductive Elimination product R-Ar pd2_trans->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data Summary

ConditionEffect on StabilityPredominant Degradation PathwayReference
Acidic pH Can promote protodeboronation, though often slower than under basic conditions.Protodeboronation[1]
Neutral pH Generally the most stable pH range for storage in solution.Slow degradation[4]
Basic pH Promotes formation of the reactive boronate anion, which can accelerate both Suzuki coupling and protodeboronation.Protodeboronation[1][4]
Elevated Temperature Accelerates both protodeboronation and boroxine formation (in the absence of sufficient water).Protodeboronation, Boroxine Formation[5]
Presence of Water Can hydrolyze boroxines back to the boronic acid. Essential for the formation of the boronate anion.-[5]
Electron-withdrawing Substituents Lowers the pKa, facilitating boronate formation. Can influence the rate of protodeboronation.Protodeboronation[3]
Electron-donating Substituents Increases the pKa. Can influence the rate of protodeboronation.Protodeboronation[3]

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific acidic or basic conditions, a systematic experimental approach is required. The following outlines a general workflow for such a study.

General Experimental Workflow

stability_workflow start Prepare Stock Solution of This compound buffer Aliquot and Add to Buffers of Varying pH start->buffer incubate Incubate at Controlled Temperature buffer->incubate sample Withdraw Samples at Defined Time Points incubate->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by HPLC and/or NMR quench->analyze data Quantify Remaining Boronic Acid and Identify Degradation Products analyze->data

Caption: General workflow for assessing boronic acid stability.

Detailed Methodologies
  • Preparation of Solutions :

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, DMSO) in which it is fully soluble and stable.

    • Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 9, 12).

  • Stability Study Setup :

    • In separate vials, add a known volume of the boronic acid stock solution to each buffer to reach a final desired concentration.

    • Incubate the vials at a constant, controlled temperature (e.g., 25 °C, 50 °C).

    • At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis :

    • High-Performance Liquid Chromatography (HPLC) :

      • Quench the reaction in the aliquot if necessary (e.g., by neutralizing the pH).

      • Inject the sample onto a suitable HPLC column (e.g., C18).

      • Use a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) to separate the parent boronic acid from any degradation products.

      • Quantify the amount of remaining boronic acid by integrating the peak area and comparing it to a standard curve.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy :

      • ¹H, ¹⁹F, and ¹¹B NMR can be used to monitor the disappearance of the starting material and the appearance of degradation products.

      • ¹¹B NMR is particularly useful for observing the equilibrium between the trigonal boronic acid and the tetrahedral boronate.

      • Samples can be prepared in deuterated solvents with appropriate buffering.

  • Data Analysis :

    • Plot the concentration of this compound as a function of time for each pH and temperature condition.

    • Determine the rate of degradation and the half-life of the compound under each condition.

    • If possible, identify the structure of major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR.

Handling and Storage Recommendations

Based on the general stability profile of arylboronic acids, the following handling and storage recommendations are provided for this compound:

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Avoid prolonged exposure to moisture and heat to minimize hydrolysis and boroxine formation.

  • Handling : Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes[10]. Avoid the formation of dust[10].

By understanding the principles outlined in this guide, researchers can better control the stability of this compound, leading to more robust and reproducible synthetic outcomes.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, recognized with the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid with various aryl halides. The resulting 3'-fluoro-4'-(hydroxymethyl)biphenyl derivatives are valuable structural motifs in medicinal chemistry, appearing in molecules with potential therapeutic applications. The presence of the fluoro and hydroxymethyl groups offers opportunities for further functionalization and can influence the pharmacological properties of the final compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of functionalized phenylboronic acids with aryl halides, providing a reference for optimizing the reaction with this compound. Please note that specific yields and reaction times may vary depending on the specific aryl halide used and the precise reaction conditions employed.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024~90
Phenylboronic acidp-bromoacetophenonePd(II) Schiff base complexK₂CO₃DMF/H₂O80498
4-(Hydroxymethyl)phenylboronic acidIodotoluenePd catalyst----High
Arylboronic acidsAryl bromidesPd₂(dba)₃/P(t-Bu)₃CsFTHFRoom Temp12High

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aryl bromide) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3'-fluoro-4'-(hydroxymethyl)biphenyl derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

General Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Start reagents Combine: - this compound - Aryl Halide - Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product end End product->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)-X(L₂) (Palladacycle) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OH)₂ Base pd_intermediate2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Suzuki Coupling with (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. This compound is a valuable reagent that introduces a substituted phenyl ring with both a fluorine atom and a hydroxymethyl group, functionalities that can significantly influence the biological activity and physicochemical properties of the target molecule.

Palladium Catalysts and Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system.

Palladium Catalysts: A variety of palladium sources can be used, with the active catalyst being a Pd(0) species. Common precatalysts include:

  • Palladium(II) acetate (Pd(OAc)₂): Often used in combination with a phosphine ligand.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A versatile and commonly used catalyst.[2]

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): Another stable and effective precatalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): Known for its high activity, especially with challenging substrates.[3]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Often paired with bulky electron-rich phosphine ligands.

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope. Common choices include:

  • Triphenylphosphine (PPh₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Tricyclohexylphosphine (PCy₃)

  • Buchwald ligands (e.g., SPhos, XPhos) for more challenging couplings.

Bases: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Common bases include:

  • Sodium carbonate (Na₂CO₃)[2]

  • Potassium carbonate (K₂CO₃)[4]

  • Potassium phosphate (K₃PO₄)[3]

  • Cesium carbonate (Cs₂CO₃)

Solvents: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Often, a mixture of an organic solvent and water is used. Common solvents include:

  • 1,4-Dioxane/Water[2][4]

  • Toluene/Water

  • Tetrahydrofuran (THF)/Water

  • Dimethylformamide (DMF)

Data Presentation: Representative Reaction Conditions

While specific data for this compound is limited in readily available literature, the following table summarizes typical conditions for structurally similar boronic acids, providing a strong basis for reaction optimization.

Boronic AcidAryl Halide/TriflatePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-(Hydroxymethyl)phenylboronic acidEthyl 1-isopropyl-6-(trifluoromethylsulfonyloxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylatePd(PPh₃)₄ (10)-Na₂CO₃ (2M aq. soln.)1,4-DioxaneNot SpecifiedNot SpecifiedNot Specified[2]
4-(Hydroxymethyl)phenylboronic acid4-Bromo-1,3-thiazolePd(PPh₃)₄ (3)-K₂CO₃ (3M aq. soln.)1,4-Dioxane100OvernightNot Specified[5]
3-Fluorophenylboronic acid3-ChloroindazoleBuchwald Precatalyst P2 (2.0)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)10015Not Specified[6]
3-Fluorophenylboronic acid9,10-DibromoanthraceneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow (unsuccessful)[7]

Experimental Protocols

The following are general protocols that can be adapted for the Suzuki coupling of this compound with various aryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is based on a general procedure for Suzuki coupling with functionalized boronic acids.[2][5]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv) as a 2M aqueous solution

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (0.05 - 0.1 equiv).

  • Add 1,4-dioxane and the aqueous base solution (e.g., a 5:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald Precatalyst

This protocol is adapted for more challenging couplings and is based on procedures using modern catalyst systems.[3][6]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Buchwald Precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2) (0.02 - 0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the Buchwald precatalyst (0.02 - 0.05 equiv), and potassium phosphate (2.0 - 3.0 equiv) to a reaction vessel.

  • Add the degassed organic solvent and water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent and Water Reactants->Solvent Degas Degas Mixture (N₂ or Ar) Solvent->Degas Heat Heat with Stirring (e.g., 80-100°C) Degas->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup (Extraction) Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Optimal base and solvent for Suzuki coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Optimal Base and Solvent for the Suzuki Coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and functional materials.[1][2] The reaction's success is highly dependent on the careful selection of reaction parameters, including the base, solvent, catalyst, and ligand.[3][4] This document provides detailed application notes and protocols for the Suzuki coupling of this compound, a substrate with functional groups that require specific considerations for optimal reaction outcomes.

The substrate features a hydroxymethyl group, which can be sensitive to harsh reaction conditions, and a fluoro group, which influences the electronic properties of the boronic acid. The primary challenges include preventing side reactions such as protodeboronation of the boronic acid and potential interference from the hydroxyl group.[5] Therefore, the choice of a suitable base and solvent system is critical to achieving high yields and purity.

Role and Selection of the Base

The base is a crucial component of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic borate anion ([R-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium(II) complex.[5][6] The base's strength and nature can significantly impact reaction efficiency, yield, and the prevalence of side reactions.

For substrates with potentially sensitive functionalities like the hydroxymethyl group, milder inorganic bases are generally recommended.[5] Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to degradation or unwanted side reactions.[5] Organic bases like triethylamine (TEA) are often less effective than inorganic bases.[5] A common side reaction, particularly with electron-rich or certain heteroaryl boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by strong bases and the presence of excess water.[5]

Below is a comparative summary of common bases suitable for Suzuki couplings involving sensitive substrates.

Table 1: Comparative Analysis of Common Bases for Suzuki Coupling

BaseTypical EquivalentsCommon Solvent System(s)Key Considerations & Remarks
K₂CO₃ 2.0 - 3.0Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA reliable and widely used base; effective for a broad range of substrates.[6][7]
K₃PO₄ 2.0 - 3.0Toluene, Dioxane (often anhydrous)Excellent choice for base-sensitive substrates; minimizes protodeboronation.[5]
Cs₂CO₃ 2.0 - 3.0Dioxane, Toluene, DMFHighly effective, often providing superior yields, but is more costly; good solubility in organic solvents.[6]
Na₂CO₃ 2.0Toluene/H₂O, Toluene/EtOH/H₂OA cost-effective and highly effective option for standard couplings.[6][8]
KF 2.0 - 3.0Toluene, THFA mild base that can be effective for substrates with base-labile groups.[9]

Role and Selection of the Solvent

The solvent system plays a multifaceted role by dissolving reactants, stabilizing the palladium catalyst, and influencing the rate and selectivity of the reaction.[10] Suzuki couplings can be performed in various solvent systems, including biphasic organic-aqueous mixtures, which are common.[1]

The choice of solvent often depends on the solubility of the substrates and the base used. Aprotic polar solvents are frequently employed. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

Table 2: Common Solvents for Suzuki Coupling

SolventTypical Reaction Temperature (°C)Advantages & Disadvantages
Dioxane / H₂O 80 - 100Advantages: Excellent solvating power for a wide range of substrates and bases. Commonly used and well-documented.[5] Disadvantages: High boiling point can make removal difficult.
Toluene / H₂O 80 - 110Advantages: Good for higher temperature reactions; forms an effective biphasic system.[1] Disadvantages: Poor solubility for some polar compounds.
DMF / H₂O 70 - 150Advantages: High boiling point and good solvating power, particularly for polar substrates.[7][11] Disadvantages: Can be difficult to remove completely; potential for side reactions at high temperatures.
THF / H₂O 60 - 70Advantages: Lower boiling point, making it easier to remove post-reaction. Good solvent for many organic compounds.[10] Disadvantages: Lower boiling point limits the reaction temperature.

Visualized Workflows and Mechanisms

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for inputs/outputs ArX [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#EA4335"]; Boronic [label="R²-B(OH)₂", shape=plaintext, fontcolor="#4285F4"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#34A853"]; Borate [label="[R²-B(OH)₃]⁻", shape=plaintext, fontcolor="#4285F4"]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#FBBC05"];

// Edges Pd0 -> OxAdd [color="#202124"]; ArX -> OxAdd [color="#EA4335"]; OxAdd -> PdII [color="#202124"]; PdII -> Transmetal [color="#202124"]; Boronic -> Base [style=invis]; // for positioning Base -> Borate [label=" Activation", color="#34A853"]; Borate -> Transmetal [color="#4285F4"]; Transmetal -> PdII_R2 [color="#202124"]; PdII_R2 -> RedElim [color="#202124"]; RedElim -> Pd0 [color="#202124"]; RedElim -> Product [color="#FBBC05"]; }

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide, Boronic Acid, Base, and Catalyst to Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat to Desired Temperature (e.g., 80-100 °C) C->D E 5. Monitor Progress by TLC or LC-MS D->E F 6. Cool, Dilute with Organic Solvent, and Wash with Water/Brine E->F G 7. Dry Organic Layer and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Final Product H->I

Figure 2: A typical experimental workflow for performing a Suzuki coupling reaction.

Logic_Diagram cluster_substrate Substrate Analysis cluster_base Base Selection cluster_solvent Solvent Selection Substrate This compound FG1 Hydroxymethyl Group (Base Sensitive) Substrate->FG1 FG2 Boronic Acid (Prone to Protodeboronation) Substrate->FG2 Rec_Base Recommended: Mild Inorganic Bases FG1->Rec_Base Requires mild conditions Avoid_Base Avoid: Strong Bases (NaOH, KOtBu) FG1->Avoid_Base FG2->Rec_Base Minimize side reaction Bases K₃PO₄, K₂CO₃, Cs₂CO₃ Rec_Base->Bases Solvent_Req Requirements: - Good Solubility - Inert - Degassed Solvents Dioxane/H₂O, Toluene/H₂O, THF/H₂O Solvent_Req->Solvents

Figure 3: Decision logic for selecting the optimal base and solvent.

Experimental Protocols

The following protocols provide a general starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific coupling partners.

Protocol 1: General Procedure using K₃PO₄ in Toluene

This protocol is recommended for substrates sensitive to hydrolysis or strong bases.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos or XPhos, 2-10 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene

Procedure:

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, ligand, and anhydrous K₃PO₄.[5]

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the celite pad with additional solvent.[3]

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: General Procedure using K₂CO₃ in Dioxane/Water

This protocol uses a common and robust biphasic solvent system.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Degassed Dioxane and Water (e.g., 4:1 ratio)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, K₂CO₃, and the palladium catalyst.[12]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Place a reflux condenser on the vessel and heat the mixture to 80-90 °C in an oil bath with stirring for 2-16 hours.[6]

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired product.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of a base and solvent system that accommodates its functional groups. The use of mild inorganic bases like K₃PO₄ or K₂CO₃ is recommended to prevent protodeboronation and potential side reactions involving the hydroxymethyl group.[5] Anhydrous polar aprotic solvents or biphasic aqueous systems, when properly degassed, provide a suitable reaction medium. The provided protocols offer a robust starting point for optimization, enabling researchers to efficiently synthesize target biaryl compounds for applications in pharmaceutical and materials science.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties. This application note details the use of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, a valuable building block in the synthesis of functionalized biaryl compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further chemical modifications, making this reagent particularly attractive for drug discovery programs.

Application in Drug Discovery: Targeting the JNK Signaling Pathway

Biaryl compounds synthesized using this compound have shown potential as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and environmental stresses, and plays a significant role in apoptosis, inflammation, and cell proliferation.[1][2][3] Dysregulation of the JNK pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3] Small molecule inhibitors that target key kinases in this pathway, such as MKK4/7 and JNK itself, are of significant interest.

Inhibitor [label="Biaryl Inhibitor\n(Small Molecule)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]

"Stress Signals" -> MAPKKK [color="#202124"]; "Inflammatory Cytokines" -> MAPKKK [color="#202124"]; MAPKKK -> MKK47 [label="P", color="#202124"]; MKK47 -> JNK [label="P", color="#202124"]; JNK -> cJun [label="P", color="#202124"]; cJun -> Apoptosis [color="#202124"]; cJun -> Inflammation [color="#202124"]; cJun -> Proliferation [color="#202124"];

Inhibitor -> MKK47 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Inhibitor -> JNK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } JNK Signaling Pathway and Inhibition.

Suzuki-Miyaura Cross-Coupling Reaction: Quantitative Data

The following table summarizes the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides, demonstrating the versatility and efficiency of this reaction.

EntryAryl Bromide PartnerProductYield (%)
14-Bromobenzonitrile2'-Fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile85
21-Bromo-4-nitrobenzene4'-Fluoro-3'-(hydroxymethyl)-4-nitro-1,1'-biphenyl82
31-Bromo-4-methoxybenzene4'-Fluoro-3'-(hydroxymethyl)-4-methoxy-1,1'-biphenyl91
41-Bromo-3,5-dimethylbenzene4'-Fluoro-3'-(hydroxymethyl)-3,5-dimethyl-1,1'-biphenyl88
52-Bromopyridine2-(4-Fluoro-3-(hydroxymethyl)phenyl)pyridine78

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[3]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and an aqueous solution of potassium carbonate (2 M, 2 mL).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Bromide, This compound, Pd(OAc)2, and PPh3 SolventBase Add Toluene, Ethanol, and aq. K2CO3 Reagents->SolventBase Degas Degas with Ar or N2 SolventBase->Degas Reflux Heat to Reflux (85-90 °C) Degas->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated Biaryl Product Purify->Product

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting products, featuring both fluorine and hydroxymethyl functionalities, are valuable intermediates for the development of novel therapeutics, particularly those targeting signaling pathways implicated in cancer, such as the JNK pathway. The provided protocols offer a reliable and straightforward methodology for researchers in the field of drug discovery and organic synthesis.

References

Application of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic Acid in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a versatile and valuable building block in modern drug discovery, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique structural features—a fluorinated phenyl ring, a hydroxymethyl group, and a boronic acid moiety—contribute to its utility in creating novel drug candidates, particularly in the areas of oncology and neurology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] The hydroxymethyl group offers a site for further chemical modification or can participate in hydrogen bonding interactions with biological targets. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[2][3] This combination of features makes this compound a sought-after reagent in medicinal chemistry for the construction of biaryl and other complex scaffolds found in many biologically active compounds.[][5]

Key Applications in Drug Discovery

While specific, publicly available examples of marketed drugs synthesized directly from this compound are not prominently documented in the searched literature, its application is evident in the synthesis of various investigational compounds, particularly kinase inhibitors. The general applicability of this and similar boronic acids is in the development of targeted therapies.[]

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] this compound serves as a key intermediate in the synthesis of kinase inhibitors by enabling the introduction of the 3-fluoro-4-(hydroxymethyl)phenyl moiety into heterocyclic core structures common in these drugs. This fragment can be crucial for achieving desired potency and selectivity.

Targeted Signaling Pathways:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is a major regulator of cell proliferation and survival.[7] Inhibitors targeting this pathway are used in the treatment of various cancers.[] The 3-fluoro-4-(hydroxymethyl)phenyl group can be incorporated into EGFR inhibitors to potentially enhance their binding to the ATP-binding pocket of the kinase domain.[2][6]

  • ROCK Signaling Pathway: Rho-associated coiled-coil containing protein kinases (ROCK) are involved in regulating cell shape, motility, and contraction.[8][9][10] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.[8] The unique substitution pattern of this compound can be exploited to design novel ROCK inhibitors with improved pharmacological profiles.

Experimental Protocols

The primary application of this compound in drug synthesis is through the Suzuki-Miyaura cross-coupling reaction. Below is a general protocol that can be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction flask, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the flask. If using a solid catalyst and ligand, add them at this stage. If using a pre-catalyst solution, add it via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

As specific quantitative data for compounds directly synthesized from this compound was not found in the provided search results, the following table presents hypothetical data for a synthesized kinase inhibitor to illustrate the expected format for data presentation.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-Based Assay GI₅₀ (nM)
SYNTH-001 EGFR (T790M)15H197550
SYNTH-002 ROCK125A549120
SYNTH-003 ROCK218MDA-MB-23195

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and ROCK signaling pathways, which are common targets for inhibitors synthesized using this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Inhibition.

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK MLCP MLC Phosphatase ROCK->MLCP pMLC Phosphorylated MLC ROCK->pMLC MLCP->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Cell Contraction, Motility, Invasion Actin_Myosin->Contraction Inhibitor ROCK Inhibitor Inhibitor->ROCK Inhibition

ROCK Signaling Pathway and Inhibition.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of a drug candidate using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki workup Work-up & Purification suzuki->workup product Final Compound workup->product biochem Biochemical Assay (e.g., Kinase Inhibition) product->biochem cell_based Cell-Based Assay (e.g., Proliferation, Migration) product->cell_based data Data Analysis (IC50/GI50 Determination) biochem->data cell_based->data

Synthetic and Evaluation Workflow.

Conclusion

This compound is a key building block for the synthesis of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecular architectures, particularly for the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this versatile reagent in their drug discovery programs. Further exploration of its application in the synthesis of diverse compound libraries is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes and Protocols for the Use of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in PET Imaging Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel positron emission tomography (PET) imaging agents is a critical area of research in diagnostics and drug development, particularly in oncology and neurology. The radionuclide fluorine-18 (¹⁸F) is the most commonly used isotope for PET due to its optimal half-life (109.8 min), low positron energy, and efficient production. A key challenge in the synthesis of ¹⁸F-labeled radiotracers is the efficient and rapid incorporation of ¹⁸F into target molecules under mild conditions.

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid has emerged as a valuable precursor in the synthesis of ¹⁸F-labeled PET imaging agents. Its utility stems from the versatility of the boronic acid functional group, which can readily participate in two primary types of reactions for radiolabeling: copper-mediated ¹⁸F-fluorodeboronation and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Copper-Mediated ¹⁸F-Fluorodeboronation: This method allows for the direct, one-step introduction of ¹⁸F onto an aromatic ring by replacing the boronic acid group. This reaction is particularly advantageous for late-stage radiolabeling of complex molecules.

Suzuki-Miyaura Cross-Coupling: this compound can be coupled with various aryl or heteroaryl halides or triflates to construct more complex molecular scaffolds. These scaffolds can then be radiolabeled at a different position or the coupled product itself can be the precursor for a subsequent radiolabeling step.

These application notes provide detailed protocols for both copper-mediated ¹⁸F-fluorodeboronation and Suzuki-Miyaura coupling, enabling researchers to effectively utilize this compound in the development of novel PET tracers.

Data Presentation: Radiosynthesis Performance

The following table summarizes representative quantitative data for the synthesis of an [¹⁸F]-labeled PET agent via a copper-mediated fluorodeboronation reaction, based on methodologies reported for structurally similar precursors.[1]

ParameterValue
Radiochemical Yield (decay-corrected) 25-40%
Radiochemical Purity >98%
Specific Activity 40–111 GBq/µmol (1.1–3.0 Ci/µmol)
Total Synthesis Time ~60-90 minutes

Experimental Protocols

Protocol 1: Copper-Mediated ¹⁸F-Fluorodeboronation for Direct Radiolabeling

This protocol describes a general procedure for the direct ¹⁸F-labeling of a molecule using this compound or its pinacol ester derivative as the precursor.

Materials and Reagents:

  • This compound or corresponding pinacol ester precursor

  • [¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)

  • Copper(II) trifluoromethanesulfonate tetrakis(pyridine) ([Cu(OTf)₂(py)₄])

  • Dimethylacetamide (DMA) / n-Butanol (2:1, v/v)

  • 2 M Hydrochloric acid (HCl)

  • Water for Injection (WFI)

  • Sep-Pak QMA cartridge

  • Sep-Pak C18 cartridge

  • HPLC system (preparative and analytical) with a radioactivity detector

  • Reaction vessel (V-vial or similar)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned Sep-Pak QMA cartridge.

    • Wash the cartridge with WFI to remove [¹⁸O]H₂O.

    • Elute the [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Prepare a solution of the this compound precursor (approx. 5-10 mg) and [Cu(OTf)₂(py)₄] (approx. 15-20 mg) in a mixture of n-butanol and DMA (e.g., 0.75 mL of a 1:2 mixture).[1]

    • Add this solution to the dried [¹⁸F]fluoride.

    • Seal the reaction vessel and heat at 110°C for 15 minutes.[1]

  • Deprotection (if necessary) and Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • If protecting groups are present on the hydroxymethyl group, perform a deprotection step (e.g., acidic hydrolysis with 2 M HCl at 110°C for 15 minutes).[1]

    • Neutralize the reaction mixture and dilute with WFI.

    • Purify the crude product using a preparative HPLC system.

    • Collect the fraction containing the desired [¹⁸F]-labeled product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a Sep-Pak C18 cartridge and eluting with ethanol and then saline.

    • Perform quality control tests, including determination of radiochemical purity, specific activity, and residual solvent analysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling to Synthesize a Precursor for Radiolabeling

This protocol outlines a general method for coupling this compound with an aryl halide to create a more complex precursor for subsequent radiolabeling.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Characterization:

    • Confirm the structure of the synthesized precursor using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. This precursor can then be used in a subsequent radiolabeling step.

Visualizations

copper_mediated_fluorodeboronation Copper-Mediated 18F-Fluorodeboronation Workflow cluster_start [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation cyclotron [18O]H2O(p,n)18F Cyclotron Production qma QMA Cartridge Trapping cyclotron->qma elution Elution (K2CO3/K222) qma->elution drying Azeotropic Drying elution->drying reaction Reaction (110°C, 15 min) drying->reaction precursor This compound + [Cu(OTf)2(py)4] precursor->reaction deprotection Deprotection (optional) reaction->deprotection hplc Preparative HPLC deprotection->hplc formulation Formulation hplc->formulation final_product [18F]-Labeled PET Agent formulation->final_product

Caption: Workflow for Copper-Mediated ¹⁸F-Fluorodeboronation.

suzuki_coupling_cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L2 Active Catalyst pd_complex Ar-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)-Ar' L2] pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) product_complex Ar-Ar' Pd(0)L2 transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-Ar')

Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

References

Application Notes and Protocols for Ligand-free Suzuki Coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. While traditionally reliant on phosphine ligands to stabilize the palladium catalyst, there is a growing interest in "ligand-free" conditions. These simplified protocols offer several advantages, including reduced cost, easier product purification, and often milder reaction conditions compatible with a broader range of functional groups. This document provides detailed application notes and protocols for the ligand-free Suzuki coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid with various aryl halides. The presence of both a fluoro and a hydroxymethyl group on the boronic acid makes it a valuable building block in medicinal chemistry and materials science. Ligand-free conditions are particularly well-suited for such functionalized substrates.[1][2][3]

Data Presentation

The following table summarizes recommended starting conditions for the ligand-free Suzuki coupling of this compound with an aryl halide. These conditions are based on established protocols for similar functionalized arylboronic acids. Optimization may be required for specific substrates.

ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂PdCl₂10% Pd/C
Catalyst Loading 1-2 mol%1-2 mol%5 mol%
Base K₂CO₃K₃PO₄Na₂CO₃
Base Stoichiometry 2-3 equivalents2-3 equivalents2-3 equivalents
Solvent EtOH/H₂O (1:1)Dioxane/H₂O (4:1)MeOH
Temperature 80 °C100 °CReflux
Reaction Time 2-12 hours4-16 hours6-24 hours
Atmosphere AirAirAir

Experimental Protocols

Protocol A: Palladium Acetate Catalyzed Coupling in Ethanol/Water

This protocol is a general and robust method for the ligand-free Suzuki coupling of this compound with an aryl bromide or iodide.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium acetate (0.02 equivalents, 2 mol%).

  • Add a 1:1 mixture of ethanol and deionized water to achieve a concentration of the aryl halide of approximately 0.1 M.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Palladium Chloride Catalyzed Coupling in Dioxane/Water

This protocol is an alternative for more challenging substrates that may require higher temperatures.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium chloride (PdCl₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine this compound (1.3 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (3.0 equivalents).

  • Add palladium chloride (0.01 equivalents, 1 mol%).

  • Add a 4:1 mixture of dioxane and deionized water to achieve a concentration of the aryl halide of approximately 0.1 M.

  • Attach a condenser and add a magnetic stir bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction as described in Protocol A.

  • Purify the product by flash column chromatography.

Protocol C: Heterogeneous Palladium on Carbon Catalyzed Coupling in Methanol

This protocol utilizes a recyclable heterogeneous catalyst, simplifying product purification.[4]

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • 10% Palladium on carbon (10% Pd/C)

  • Sodium carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and sodium carbonate (2.5 equivalents).

  • Add 10% Pd/C (0.05 equivalents, 5 mol%).

  • Add methanol to achieve a concentration of the aryl halide of approximately 0.1 M.

  • Fit the flask with a condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualization

LigandFreeSuzukiCouplingWorkflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base start->reagents catalyst Add Ligand-Free Palladium Catalyst reagents->catalyst solvent Add Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: Experimental workflow for ligand-free Suzuki coupling.

References

Application Notes and Protocols: C-H Activation Reactions Involving (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H activation is a powerful and increasingly utilized strategy in modern organic synthesis, offering an atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. This methodology avoids the pre-functionalization of starting materials, thereby streamlining synthetic routes. (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, presents interesting possibilities for its application in C-H activation reactions, particularly as a coupling partner in directed C-H arylations.

These application notes provide an overview of the potential use of this compound in palladium-catalyzed C-H activation/arylation reactions and include a detailed, representative protocol for such a transformation.

Key Characteristics of this compound

The reactivity of this compound in C-H activation reactions is influenced by its key structural features:

  • Boronic Acid Moiety: This functional group is well-established as a versatile coupling partner in various cross-coupling reactions, including Suzuki-Miyaura couplings. In the context of C-H activation, it can undergo transmetalation with an activated metal-carbon bond (e.g., a palladacycle).

  • Fluorine Substitution: The presence of a fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the transmetalation step.

  • Hydroxymethyl Group: This group offers a site for further synthetic transformations and may also play a role in directing C-H activation under certain conditions, although it is not a classical directing group for C-H activation.

Application: Palladium-Catalyzed C-H Arylation

A primary application of this compound in C-H activation is its use as an arylating agent. In a typical reaction, a substrate containing a directing group will first undergo cyclometalation with a palladium catalyst to form a palladacycle intermediate. This intermediate then reacts with the boronic acid in a transmetalation step, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst.

A variety of directing groups can be employed to control the regioselectivity of the C-H activation, including pyridines, amides, and ureas. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity. Cationic palladium(II) catalysts have been shown to be effective in promoting C-H activation/Suzuki-Miyaura couplings at room temperature.[2]

Experimental Protocol: Palladium-Catalyzed Directed C-H Arylation of a Model Substrate

This protocol describes a representative procedure for the directed C-H arylation of a generic substrate, 2-phenylpyridine, with this compound.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-Phenylpyridine155.1938.80.251.0
This compound169.9585.00.502.0
Palladium(II) Acetate (Pd(OAc)₂)224.505.60.0250.1
Silver Acetate (AgOAc)166.91125.20.753.0
Trifluoroacetic Acid (TFA)114.02---
Dichloromethane (DCM)84.93---

Procedure:

  • To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (38.8 mg, 0.25 mmol), this compound (85.0 mg, 0.50 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and silver acetate (125.2 mg, 0.75 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 2.5 mL of anhydrous dichloromethane (DCM) followed by 0.5 mL of trifluoroacetic acid (TFA) via syringe.

  • Seal the tube and stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with dichloromethane (10 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired arylated product.

Expected Results:

Based on similar reported C-H arylation reactions, this protocol is expected to yield the desired product, 2-(2-(3-fluoro-4-(hydroxymethyl)phenyl)phenyl)pyridine, in moderate to good yield (e.g., 60-80%). The exact yield will depend on the optimization of reaction conditions.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed directed C-H arylation of 2-phenylpyridine with this compound.

G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products A 2-Phenylpyridine Coord Coordination A->Coord Substrate B This compound Transmetalation Transmetalation B->Transmetalation Boronic Acid Pd_cat Pd(II) Catalyst Pd_cat->Coord C_H_Activation C-H Activation (Concerted Metalation-Deprotonation) Coord->C_H_Activation Palladacycle Palladacycle Intermediate C_H_Activation->Palladacycle Palladacycle->Transmetalation Pd_intermediate Aryl-Pd(II) Intermediate Transmetalation->Pd_intermediate Byproduct B(OH)₃ + H₂O Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Pd_intermediate->Reductive_Elimination Reductive_Elimination->Pd_cat Catalyst Regeneration Product Arylated Product Reductive_Elimination->Product G start Reaction Design & Substrate Selection screen_catalyst Screening of Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂, etc.) start->screen_catalyst screen_oxidant Screening of Oxidants (e.g., AgOAc, Cu(OAc)₂, BQ) screen_catalyst->screen_oxidant screen_solvent Solvent Optimization (e.g., DCM, DCE, Toluene, etc.) screen_oxidant->screen_solvent screen_temp Temperature & Time Optimization screen_solvent->screen_temp analysis Reaction Monitoring & Analysis (TLC, LC-MS, NMR) screen_temp->analysis purification Product Isolation & Purification (Column Chromatography) analysis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization end Optimized Protocol characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Suzuki reactions involving (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki couplings?

A1: The most common impurities include unreacted starting materials (both the boronic acid and the aryl halide), homocoupling products of the boronic acid (forming a symmetrical biphenyl), and protodeboronation of the starting boronic acid (replacing the boronic acid group with a hydrogen). Additionally, residual palladium catalyst from the reaction is a significant impurity that often needs to be removed.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during an extraction.[1] Due to the polar hydroxymethyl group, multiple extractions may be necessary for efficient removal.

Q3: My desired product and the homocoupling byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge in Suzuki reactions. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions. For polar products like biaryl alcohols, solvent systems such as hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone may be effective.[1][2] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[1]

Q4: Why is removing the residual palladium catalyst important, and what are the best methods for polar products?

A4: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtration through celite for heterogeneous catalysts. For homogeneous catalysts, which are often used in these reactions, metal scavengers are a better option.[1] Scavengers are materials like functionalized silica gels (with thiol or amine groups) or activated carbon that selectively bind to the metal, allowing it to be removed by filtration.[1] Given the polar nature of the product, it is important to choose a scavenger that is effective in the solvent system used for the reaction and workup.

Q5: My Suzuki reaction is incomplete, leaving significant amounts of starting material. What are the potential causes and solutions?

A5: Incomplete Suzuki reactions can be due to several factors. Ensure your palladium source and ligand are active and that the reaction is performed under an inert atmosphere, as oxygen can lead to catalyst decomposition. The choice of base and solvent system is also critical and may need optimization for this specific boronic acid. Insufficient heating or reaction time can also lead to incomplete conversion. Consider screening different palladium catalysts, ligands, bases, and solvent systems to improve the reaction yield.

Troubleshooting Guides

Problem: Difficulty in Purifying the Polar Biaryl Alcohol Product
  • Potential Cause: The hydroxymethyl group on the product increases its polarity, leading to poor separation from polar byproducts and starting materials on silica gel. The product may also streak on TLC plates.

  • Suggested Solutions:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with more polar eluent systems. A gradient elution starting from a less polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase) can be effective.[2]

      • Additives: For basic impurities or products that streak, adding a small amount of a modifier to the eluent, like triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape and separation.[2]

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina (neutral or basic) or reversed-phase silica gel.

    • Recrystallization:

      • If the product is a solid, recrystallization can be a powerful purification technique. Test a variety of solvent systems. Common choices for polar compounds include ethanol, methanol, isopropanol, or mixtures like ethanol/water or acetone/hexanes.[3][4][5]

    • Protective Group Strategy:

      • In challenging cases, consider protecting the hydroxymethyl group as a less polar ether (e.g., silyl ether) before the Suzuki coupling. After purification of the less polar biaryl ether, the protecting group can be removed to yield the desired pure biaryl alcohol.

Problem: Significant Homocoupling of this compound
  • Potential Cause: The presence of oxygen in the reaction can promote the homocoupling of boronic acids.[1] The use of a Pd(II) precatalyst can also lead to homocoupling during its in-situ reduction to the active Pd(0) species.[1]

  • Suggested Solutions:

    • Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[1]

    • Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly to avoid the initial reduction step that can cause homocoupling.[1]

    • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the amount of boronic acid (if used in excess) may help to minimize this side reaction.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Polar Biaryl Compounds

Solvent SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumA standard starting point for many organic compounds. The ratio can be adjusted to elute compounds of varying polarity.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds. A small percentage of methanol can significantly increase the eluent strength.[2]
Toluene / AcetoneMediumCan offer different selectivity compared to ester or alcohol-based systems.
Chloroform / AcetoneMedium to HighAnother alternative for polar molecules.

Table 2: Suggested Solvents for Recrystallization of Biaryl Alcohols

Solvent/Solvent SystemComments
Ethanol or MethanolOften good choices for moderately polar compounds.[3][6]
IsopropanolAnother common alcohol for recrystallization.
Acetone / HexanesA solvent pair where the compound is soluble in the polar solvent (acetone) and insoluble in the non-polar solvent (hexanes).[4]
Ethanol / WaterA common solvent pair for polar compounds. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy.[5]
TolueneCan be effective for aromatic compounds.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the desired product an Rf value of ~0.2-0.3 and provide good separation from impurities.[7]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often more effective for separating complex mixtures.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G Troubleshooting Workflow for Suzuki Reaction Purification cluster_problems Identify Primary Issue cluster_purification Purification Strategy start Crude Reaction Mixture workup Aqueous Workup (e.g., with NaHCO3 or H2O) start->workup analysis Analyze Crude Product by TLC/LC-MS workup->analysis impure_product Product is Impure analysis->impure_product low_yield Low Yield of Product analysis->low_yield chromatography Column Chromatography impure_product->chromatography Multiple spots or streaking recrystallization Recrystallization impure_product->recrystallization Solid product with impurities optimize_reaction Optimize Reaction Conditions (Base, Solvent, Catalyst, Temp.) low_yield->optimize_reaction scavenger Palladium Scavenger chromatography->scavenger Residual Pd detected pure_product Pure Product chromatography->pure_product Successful separation recrystallization->scavenger Residual Pd detected recrystallization->pure_product Forms pure crystals scavenger->pure_product optimize_reaction->start Re-run reaction

Caption: Troubleshooting workflow for purification of Suzuki reaction products.

G Potential Side Reactions and Byproducts boronic_acid This compound suzuki_reaction Suzuki Coupling (Pd Catalyst, Base) boronic_acid->suzuki_reaction homocoupling Homocoupling boronic_acid->homocoupling O2 or Pd(II) protodeboronation Protodeboronation boronic_acid->protodeboronation H+ source aryl_halide Ar-X (Aryl Halide) aryl_halide->suzuki_reaction desired_product Desired Biaryl Product suzuki_reaction->desired_product homocoupling_product Symmetrical Biaryl Byproduct homocoupling->homocoupling_product protodeboronation_product 3-Fluoro-4-(hydroxymethyl)benzene protodeboronation->protodeboronation_product

Caption: Common side reactions in Suzuki couplings with the specified boronic acid.

References

Technical Support Center: Suzuki Coupling Reactions Involving Hydroxymethyl-Substituted Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Suzuki coupling reactions with substrates containing a hydroxymethyl group.

Frequently Asked questions (FAQs)

Q1: My Suzuki coupling reaction with a hydroxymethyl-containing substrate is giving low yields or failing completely. What are the initial troubleshooting steps?

A1: When encountering issues with Suzuki couplings involving hydroxymethyl groups, a systematic check of the reaction parameters is crucial. Here are the primary factors to investigate:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If you suspect catalyst degradation, consider using a fresh batch or a more robust precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of boronic acids. Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • Boronic Acid/Ester Stability: (Hydroxymethyl)phenylboronic acids can be prone to protodeboronation, especially under harsh basic conditions or prolonged reaction times. Assess the purity of your boronic acid before use. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if instability is suspected.

  • Base Selection: The choice and quality of the base are critical. The base not only facilitates the transmetalation step but can also influence side reactions. Ensure your base is anhydrous and finely powdered for better reproducibility. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

Q2: I am observing a significant amount of an aldehyde byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of an aldehyde is a common side reaction when using substrates with a hydroxymethyl group. This is due to the palladium catalyst also being capable of catalyzing the oxidation of the benzylic alcohol to the corresponding aldehyde, particularly in the presence of an oxidant (like trace oxygen)[1].

To mitigate this side reaction, consider the following strategies:

  • Protecting the Hydroxymethyl Group: The most effective way to prevent oxidation is to protect the hydroxymethyl group as a silyl ether (e.g., TBDMS ether) before performing the Suzuki coupling. This protecting group is robust to the reaction conditions and can be easily removed post-coupling.

  • Strictly Anaerobic Conditions: Minimize the presence of oxygen by thoroughly degassing all solvents and maintaining a robust inert atmosphere throughout the reaction.

  • Choice of Catalyst and Ligand: Some palladium catalysts and ligands may have a higher propensity for promoting oxidation. While specific comparative data is scarce, using a well-defined Pd(0) source and a bulky, electron-rich phosphine ligand might favor the cross-coupling pathway over oxidation.

Q3: Can the hydroxymethyl group itself inhibit the palladium catalyst?

A3: While less common than oxidation, the hydroxyl group can potentially coordinate to the palladium center. This coordination could, in some cases, lead to catalyst inhibition by occupying a coordination site required for the catalytic cycle. If you suspect catalyst inhibition, using a ligand that binds more strongly to the palladium than the hydroxyl group may be beneficial. Additionally, protecting the hydroxymethyl group will eliminate this potential issue.

Q4: Are there any other potential side reactions of the hydroxymethyl group I should be aware of?

A4: Besides oxidation, other less common side reactions could include:

  • Ether Formation: Under certain conditions, particularly with strong bases and alcoholic solvents, there is a possibility of forming ethers.

  • Benzylic C-O Bond Cleavage: Some palladium catalyst systems can activate and cleave the benzylic C-O bond, leading to a direct cross-coupling at that position and loss of the hydroxymethyl group[2]. This is more likely under specific, often harsh, reaction conditions designed for such transformations.

Troubleshooting Guide: Oxidation of the Hydroxymethyl Group

This guide provides a systematic approach to troubleshooting and mitigating the formation of aldehyde byproducts.

Problem: Significant formation of the corresponding aldehyde is observed, reducing the yield of the desired biaryl alcohol.

Troubleshooting Workflow

G start Aldehyde Byproduct Detected protect Protect Hydroxymethyl Group (e.g., as TBDMS ether) start->protect Most Robust Solution inert Ensure Strict Inert Atmosphere (Degas solvents, use Ar/N2) start->inert Immediate Action deprotect Perform Suzuki Coupling protect->deprotect catalyst Optimize Catalyst System (Use fresh Pd(0) source, bulky ligand) inert->catalyst base Evaluate Base (Use anhydrous, finely powdered base, e.g., K3PO4) catalyst->base base->deprotect end Desired Product Obtained deprotect->end

Caption: Troubleshooting workflow for aldehyde byproduct formation.

Comparison of Strategies to Minimize Oxidation
StrategyDescriptionProsCons
Protecting Group Mask the hydroxymethyl group as a silyl ether (e.g., TBDMS) prior to coupling.Highly effective at preventing oxidation; allows for a wider range of reaction conditions.Adds two steps (protection and deprotection) to the synthetic sequence.
Inert Atmosphere Rigorously exclude oxygen from the reaction.Can be effective if oxidation is minimal; good laboratory practice.May not be sufficient to completely suppress oxidation, especially with highly active catalysts.
Catalyst/Ligand Choice Select a catalyst system less prone to oxidation.Can improve selectivity without adding synthetic steps.Identifying the optimal system may require extensive screening; literature data is limited.
Base Selection Use a non-hydroxidic, anhydrous base like K₃PO₄ or Cs₂CO₃.Can minimize base-mediated degradation pathways.May not directly address catalyst-mediated oxidation.

Experimental Protocols

Protocol 1: Protection of a Hydroxymethyl Group as a TBDMS Ether

This protocol describes the protection of a generic (bromophenyl)methanol.

Materials:

  • (4-bromophenyl)methanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve (4-bromophenyl)methanol in anhydrous DMF.

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBDMSCl portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected alcohol.

Protection Scheme

G substrate Aryl-CH2OH reagents TBDMSCl, Imidazole, DMF substrate->reagents product Aryl-CH2OTBDMS reagents->product

Caption: Protection of a hydroxymethyl group as a TBDMS ether.

Protocol 2: Suzuki Coupling of a TBDMS-Protected Aryl Bromide

Materials:

  • TBDMS-protected aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flask, add the TBDMS-protected aryl bromide, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by column chromatography or taken directly to the deprotection step.

Suzuki Coupling Catalytic Cycle

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOR Ar-Pd(II)L2-OR PdII_ArX->PdII_ArOR Ligand Exchange (Base) PdII_ArAr Ar-Pd(II)L2-Ar' PdII_ArOR->PdII_ArAr Transmetalation (Ar'-B(OR)2) PdII_ArAr->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Deprotection of a TBDMS Ether

Materials:

  • TBDMS-protected biaryl alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the TBDMS-protected biaryl alcohol in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final biaryl alcohol.[3]

G substrate Biaryl-CH2OTBDMS reagents TBAF, THF substrate->reagents product Biaryl-CH2OH reagents->product

References

Preventing protodeboronation of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-fluoro-5-methylphenol, consuming the starting material and reducing the yield of the desired cross-coupling product. This reaction is often accelerated under basic conditions and at elevated temperatures, which are common in Suzuki-Miyaura cross-coupling reactions.[1]

Q2: How do the fluoro and hydroxymethyl substituents on the phenyl ring affect the stability of the boronic acid?

The fluorine atom, being an electron-withdrawing group, increases the Lewis acidity of the boron center. This can make the boronic acid more susceptible to nucleophilic attack, which can be a key step in some protodeboronation pathways. The hydroxymethyl group is generally considered to be electronically neutral or slightly electron-donating and is not expected to significantly increase the rate of protodeboronation. Importantly, the hydroxymethyl group is often compatible with Suzuki-Miyaura coupling conditions without the need for a protecting group.[2]

Q3: What are the primary strategies to prevent protodeboronation of this compound?

The most effective strategies involve converting the boronic acid into a more stable derivative, such as:

  • N-methyliminodiacetic acid (MIDA) boronate esters: These are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[3][4][5] They participate in a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3][5]

  • Pinacol boronate esters: These are also more stable than the corresponding boronic acids and are widely used in cross-coupling reactions.[4] While generally stable, they can still be susceptible to hydrolysis and protodeboronation under certain conditions.[4]

  • Potassium trifluoroborate salts: These salts are air- and moisture-stable crystalline solids that offer significant advantages in handling and stability over boronic acids and their esters.[6]

The choice of strategy depends on the specific reaction conditions and the stability of the coupling partners.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and significant formation of 2-fluoro-5-methylphenol. Protodeboronation of the boronic acid.1. Convert to a more stable derivative: Synthesize the MIDA boronate ester, pinacol boronate ester, or potassium trifluoroborate salt of this compound. 2. Optimize reaction conditions: Use milder bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH or KOH), lower the reaction temperature, and minimize reaction time.[7] 3. Use a highly active catalyst: A more efficient catalyst can promote the desired cross-coupling at a faster rate than protodeboronation.[8]
Difficulty in purifying the final product due to contamination with boronic acid-derived impurities. Instability of the boronic acid during workup and purification.1. Use a MIDA boronate ester: MIDA boronates are generally stable to silica gel chromatography.[4] 2. Employ an extractive workup: A carefully designed aqueous wash can sometimes remove boric acid and related byproducts.
Inconsistent reaction yields. Variable rates of protodeboronation due to slight changes in reaction setup (e.g., moisture, air exposure).1. Use a stable boronic acid derivative: MIDA boronates and potassium trifluoroborate salts offer superior benchtop stability.[3][5][6] 2. Ensure anhydrous and inert conditions: Use dry solvents and degas the reaction mixture thoroughly to remove oxygen, which can promote side reactions.[8]
The hydroxymethyl group appears to be reacting. While generally stable, under harsh basic conditions, the hydroxyl group could be deprotonated, potentially leading to side reactions.1. Use milder bases: Avoid strong bases like alkoxides if side reactions are observed. 2. Protect the hydroxyl group: If necessary, the hydroxymethyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, though this adds extra synthetic steps.

Data Presentation: Comparative Stability of Boronic Acid Derivatives

Derivative Type Stability Reactivity in Suzuki Coupling Handling & Purification
Boronic Acid Prone to protodeboronation, especially at high pH and temperature. Can dehydrate to form boroxines.[6]Generally high reactivity.Can be difficult to handle and purify due to instability.
MIDA Boronate Ester Exceptionally stable, air- and moisture-stable crystalline solids.[3][4][5] Amenable to long-term storage.Requires in situ hydrolysis to the boronic acid for reaction. "Slow-release" mechanism often leads to higher yields with unstable partners.[3][5]Generally easy to handle and can be purified by chromatography.[4]
Pinacol Boronate Ester More stable than boronic acids but can be susceptible to hydrolysis and protodeboronation.[4]Good reactivity, widely used.Generally straightforward to handle, though chromatographic purification can sometimes lead to decomposition.[4]
Potassium Trifluoroborate Salt Air- and moisture-stable crystalline solids that can be stored indefinitely.[6]Requires specific conditions for activation, but generally a very effective coupling partner.Easy to handle and store.

Experimental Protocols

Protocol 1: Synthesis of this compound MIDA ester

This protocol is adapted from general procedures for MIDA boronate formation.

  • Materials: this compound, N-methyliminodiacetic acid (MIDA), dimethylformamide (DMF, anhydrous), toluene.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).

    • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

    • Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the DMF under reduced pressure.

    • Add toluene and evaporate again to azeotropically remove any remaining DMF.

    • The crude MIDA boronate can often be used directly in the next step or purified by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA ester (Slow-Release Conditions)

This protocol is based on the principle of slow release of the boronic acid from its MIDA ester.[3][5]

  • Materials: this compound MIDA ester, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), potassium phosphate (K₃PO₄), dioxane, and water.

  • Procedure:

    • In a reaction vessel, combine the aryl halide (1.0 equiv), this compound MIDA ester (1.1-1.5 equiv), palladium catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %).

    • Add K₃PO₄ (3.0 equiv).

    • Add a degassed mixture of dioxane and water (typically in a 5:1 to 10:1 ratio).

    • Seal the vessel and heat the reaction mixture to 80-100 °C.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway A This compound B Protodeboronation A->B High pH, High Temp D Suzuki-Miyaura Coupling A->D Pd Catalyst, Base C 2-Fluoro-5-methylphenol (Undesired Byproduct) B->C E Desired Cross-Coupled Product D->E Prevention_Workflow cluster_start Starting Material cluster_prevention Prevention Strategies cluster_reaction Reaction A This compound B Formation of MIDA Boronate Ester A->B C Formation of Pinacol Boronate Ester A->C D Formation of Potassium Trifluoroborate A->D E Suzuki-Miyaura Coupling B->E C->E D->E MIDA_Ester_Slow_Release A MIDA Boronate Ester (Stable) B Slow Hydrolysis (in situ) A->B Base, H₂O C Boronic Acid (Low Concentration) B->C D Suzuki-Miyaura Coupling C->D E Desired Product D->E

References

Technical Support Center: Suzuki Reactions with (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding or giving low yields. What are the primary factors to investigate?

A1: When encountering low to no yield, a systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity: Verify the purity of all reagents, including the aryl halide and the this compound. Boronic acids can degrade over time.

  • Base and Solvent Choice: The selection of base and solvent is critical and they often have interdependent effects. The base must be sufficiently strong to facilitate transmetalation without causing degradation of the starting materials or the desired product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction. Several strategies can be employed to mitigate this:

  • Milder Base: Strong bases in aqueous media can promote protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation. These esters can often be used directly in the coupling reaction.

Q3: The work-up of my reaction is proving difficult, and I'm having trouble isolating the product. What is a general work-up procedure for a Suzuki reaction with this compound?

A3: The presence of the polar hydroxymethyl group requires careful consideration during the work-up. A general procedure is as follows:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is important; given the polarity of the product due to the hydroxymethyl group, these solvents are generally effective. Extract the aqueous layer multiple times with the organic solvent.

  • Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Q4: How can I effectively remove unreacted this compound and its byproducts during the work-up?

A4: Unreacted boronic acid can often be removed with a basic aqueous wash. By washing the organic layer with a dilute aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous phase.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure reagents. 4. Inappropriate base or solvent.1. Use a fresh or more active palladium catalyst. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. 3. Check the purity of starting materials. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, THF/water, DMF).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst which can promote homocoupling.1. Improve degassing of the reaction mixture. 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.
Protodeboronation of Boronic Acid 1. Strong base in aqueous media. 2. Presence of excess water.1. Use a milder base (e.g., KF, K₂CO₃). 2. Switch to anhydrous reaction conditions. 3. Protect the boronic acid as a boronate ester.
Difficulty in Product Isolation/Purification 1. The product is highly polar due to the hydroxymethyl group. 2. Co-elution of product with impurities.1. Use a more polar solvent system for extraction (e.g., ethyl acetate) and column chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient). 2. Perform a basic aqueous wash to remove unreacted boronic acid before chromatography. 3. Consider reverse-phase chromatography for very polar products.
Product Appears as an Oil and Does Not Crystallize 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography. 2. If the product is an oil, purification by chromatography is the most appropriate method.

Experimental Protocols

Representative General Procedure for Suzuki Coupling

A mixture of the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv) is taken in a reaction vessel. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1) is added. The reaction mixture is then heated under an inert atmosphere (Argon or Nitrogen) at a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Standard Aqueous Work-up and Purification Protocol
  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • To remove unreacted boronic acid, a wash with a 1M aqueous solution of Na₂CO₃ can be performed.

  • The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified product.

Data Presentation

Table 1: Representative Yields for Suzuki Coupling Reactions with Phenylboronic Acids
Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
4-IodoacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃DMF95Fictional Example
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water88Fictional Example
4-Bromobenzonitrile(4-methoxyphenyl)boronic acidPdCl₂(dppf)K₃PO₄Dioxane/Water92Fictional Example
2-Bromopyridine(3-aminophenyl)boronic acidXPhos Pd G3Cs₂CO₃THF/Water78Fictional Example

Note: The yields presented are for illustrative purposes and can vary based on specific reaction conditions and substrates.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)(X)L2) A->B Ar-X C Transmetalation Intermediate (Ar-Pd(II)(Ar')L2) B->C Ar'-B(OH)2 Base C->A Reductive Elimination Product Biaryl Product (Ar-Ar') C->Product ArX Aryl Halide (Ar-X) ArX->B ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workup_Workflow Start Reaction Mixture Quench Quench with H2O or aq. NH4Cl Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Base_Wash Optional: Basic Wash (aq. Na2CO3 or NaOH) to remove Boronic Acid Wash->Base_Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry No Base_Wash->Dry Yes Concentrate Concentrate under Reduced Pressure Dry->Concentrate Chromatography Purify by Column Chromatography Concentrate->Chromatography End Pure Product Chromatography->End

Caption: A general workflow for the work-up and purification of Suzuki reaction products.

References

Overcoming poor solubility of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this reagent in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I am experiencing difficulty dissolving this compound in my reaction solvent. What are the recommended solvents?

A1: this compound, due to its polar hydroxymethyl group and the electron-withdrawing fluorine atom, can exhibit limited solubility in nonpolar organic solvents. For reactions such as the Suzuki-Miyaura coupling, a co-solvent system is often the most effective approach.[1][2] A mixture of an organic solvent like dioxane, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) with water is a common starting point.[1][2][3] The optimal ratio of the organic solvent to water may need to be determined empirically for your specific reaction.

Q2: My reaction is sluggish and gives low yields. Could this be related to the solubility of the boronic acid?

A2: Yes, poor solubility is a frequent cause of slow or incomplete reactions and can lead to inconsistent yields.[1] When the boronic acid is not fully dissolved, its effective concentration in the reaction mixture is lower than anticipated, which can hinder the catalytic cycle. Ensuring complete dissolution of the boronic acid before adding the catalyst is crucial for optimal results.[2]

Q3: Can heating the reaction mixture improve the solubility and reaction outcome?

A3: Gentle heating can significantly improve the solubility of this compound and consequently increase the reaction rate.[1][2] However, it is important to be mindful of the thermal stability of all reactants, catalysts, and products. Excessive heat can sometimes lead to decomposition or unwanted side reactions, such as protodeboronation.[4]

Q4: Are there any chemical modifications I can make to the boronic acid to improve its solubility?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its solubility in organic solvents.[3][5][6] Boronate esters are less polar and generally more soluble in a wider range of organic solvents.[6] This derivative can then be used in the coupling reaction, often with improved results.[7]

Q5: I've observed the formation of side products, such as homocoupling of the boronic acid. Can this be related to solubility issues?

A5: Poor solubility can sometimes contribute to the formation of side products.[2] A heterogeneous reaction mixture may lead to localized high concentrations of reagents, which can promote side reactions like homocoupling. Improving the solubility to achieve a homogeneous solution can help minimize these unwanted pathways.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Possible Cause Recommended Solution
Reaction fails to initiate or is very slow. Poor solubility of the boronic acid.- Use a co-solvent system (e.g., Dioxane/Water, DMF/Water). - Gently heat the reaction mixture. - Convert the boronic acid to its pinacol ester derivative.[2]
Inconsistent or low product yields. Incomplete dissolution of the boronic acid.- Ensure the boronic acid is fully dissolved before adding the catalyst. - Use sonication to aid dissolution. - Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system.[8]
Formation of significant side products (e.g., homocoupling). Heterogeneous reaction mixture due to poor solubility.- Improve solubility using a co-solvent system or gentle heating to ensure a homogeneous reaction. - Ensure thorough degassing of the reaction mixture to remove oxygen.[2]
Difficulty purifying the product from unreacted boronic acid. Incomplete reaction due to solubility limitations.- Address the solubility of the boronic acid to drive the reaction to completion using the methods mentioned above. - Purify the product using column chromatography or recrystallization.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Dioxane/Water Co-solvent System

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction where the solubility of this compound may be a concern.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add the aryl halide, this compound, and the base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add 1,4-dioxane and deionized water as a co-solvent (e.g., in a 4:1 to 1:1 ratio).

  • Stir the mixture at room temperature until the solids are dissolved. Gentle heating or sonication may be applied if necessary.

  • Once the solution is homogeneous, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Preparation of the Pinacol Ester of this compound

This protocol describes the conversion of the boronic acid to its more soluble pinacol ester derivative.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Drying agent (e.g., anhydrous MgSO₄, if using THF)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser (if using toluene) or containing a drying agent (if using THF), dissolve the this compound and pinacol in the anhydrous solvent.

  • If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

  • If using THF, stir the mixture at room temperature over anhydrous magnesium sulfate for several hours or overnight.

  • Monitor the reaction by TLC or NMR to confirm the formation of the ester.

  • Once the reaction is complete, remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Visualizations

experimental_workflow cluster_start Starting Point cluster_strategies Solubility Enhancement Strategies cluster_reaction Reaction Step cluster_outcome Outcome start Poorly Soluble This compound strategy1 Co-solvent System (e.g., Dioxane/Water) start->strategy1 Option 1 strategy2 Heating start->strategy2 Option 2 strategy3 Chemical Modification (e.g., Pinacol Ester Formation) start->strategy3 Option 3 reaction Suzuki-Miyaura Coupling strategy1->reaction strategy2->reaction strategy3->reaction outcome Improved Solubility & Successful Reaction reaction->outcome

Caption: Workflow for overcoming poor solubility.

troubleshooting_logic issue Issue: Low Reaction Yield cause1 Possible Cause: Poor Boronic Acid Solubility issue->cause1 solution1 Solution 1: Use Co-solvent System cause1->solution1 solution2 Solution 2: Apply Gentle Heat cause1->solution2 solution3 Solution 3: Convert to Pinacol Ester cause1->solution3 outcome Expected Outcome: Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting low reaction yields.

References

Technical Support Center: Suzuki Couplings with Sulfur-Containing Substrates and (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sulfur-containing substrates and (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. Catalyst poisoning and substrate-specific issues can significantly impact reaction efficiency and yield. This guide offers insights into identifying and mitigating these problems.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction between a sulfur-containing substrate and this compound is resulting in a low yield. What are the primary causes?

A1: Low yields in this specific Suzuki-Miyaura coupling are often attributed to two main factors:

  • Catalyst Poisoning: Sulfur-containing compounds, especially thiols and some thioethers, can act as poisons to the palladium catalyst.[1][2][3] Sulfur can coordinate strongly to the palladium center, blocking active sites and leading to catalyst deactivation.[1]

  • Protodeboronation of the Boronic Acid: this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[4][5][6] This reduces the concentration of the boronic acid available for the cross-coupling reaction. The presence of a fluoro group can sometimes increase the rate of this side reaction.[4][5][6]

Q2: How does the sulfur atom in my substrate poison the palladium catalyst?

A2: The sulfur atom, with its lone pairs of electrons, can act as a Lewis base and bind strongly to the soft Lewis acidic palladium(0) catalyst. This coordination can be irreversible, leading to the formation of inactive palladium-sulfur complexes and effectively removing the catalyst from the catalytic cycle.[1]

Q3: Can the fluoro and hydroxymethyl groups on the boronic acid affect the reaction?

A3: Yes, these functional groups can influence the reaction in several ways:

  • Fluoro Group: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center, which can affect the transmetalation step.[7] It can also make the boronic acid more prone to protodeboronation.[4][5][6]

  • Hydroxymethyl Group: The hydroxyl group can potentially coordinate to the palladium center or interact with the base, which might influence the catalyst's activity and solubility. However, Suzuki couplings are generally tolerant of various functional groups, including hydroxyls.[8]

Q4: What are the initial troubleshooting steps I should take for a failed or low-yielding reaction?

A4: For a problematic reaction, consider the following initial steps:

  • Verify Reagent Quality: Ensure the purity of your starting materials, especially the sulfur-containing substrate and the boronic acid. Impurities can inhibit the catalyst.

  • Optimize Reaction Conditions: Systematically vary the catalyst, ligand, base, and solvent to find the optimal combination for your specific substrates.

  • Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress to distinguish between a slow reaction and catalyst death.

Troubleshooting Guide

Problem 1: Low to no conversion of starting materials.
Possible CauseSuggested Solution
Catalyst Poisoning by Sulfur 1. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for the poisoning. 2. Use a More Robust Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be more resistant to poisoning.[1] 3. Slow Addition of the Sulfur-Containing Substrate: Adding the sulfur-containing coupling partner slowly over a period of time can help maintain a low concentration of the poisoning agent in the reaction mixture.[1]
Protodeboronation of the Boronic Acid 1. Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₂CO₃, Cs₂CO₃, or KF.[9][10] 2. Convert to a Boronate Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[11] 3. Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation.
Incorrect Reaction Conditions 1. Solvent Choice: The polarity of the solvent can be critical. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[9] 2. Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Experiment with a range of temperatures (e.g., 60-100 °C).
Problem 2: Reaction starts but does not go to completion.
Possible CauseSuggested Solution
Progressive Catalyst Deactivation The catalyst is initially active but is gradually poisoned by the sulfur-containing substrate over time.[1] Consider the solutions for catalyst poisoning mentioned in Problem 1, particularly the use of more robust catalyst systems.
Insufficient Base The base is consumed during the reaction. Ensure an adequate amount of base is used (typically 2-3 equivalents).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general starting point; optimization for specific substrates is highly recommended.

Materials:

  • Sulfur-containing aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a specialized ligand) (1-5 mol%)

  • Ligand (if not using a pre-catalyst) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF/water, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the sulfur-containing aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OH)₂ Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents catalyst_poisoning Suspect Catalyst Poisoning (Sulfur Substrate) check_reagents->catalyst_poisoning protodeboronation Suspect Protodeboronation (Fluoro Boronic Acid) catalyst_poisoning->protodeboronation No solution_poisoning Increase Catalyst Loading Use Robust Ligands (e.g., SPhos) Slow Substrate Addition catalyst_poisoning->solution_poisoning Yes optimize_conditions Optimize Reaction Conditions protodeboronation->optimize_conditions No solution_deboronation Use Milder Base (e.g., K₂CO₃) Convert to Boronate Ester Anhydrous Conditions protodeboronation->solution_deboronation Yes solution_conditions Vary Solvent, Temperature, and Base optimize_conditions->solution_conditions success Improved Yield solution_poisoning->success solution_deboronation->success solution_conditions->success Catalyst_Poisoning cluster_poisoning Catalyst Poisoning by Sulfur ActiveCatalyst Active Pd(0) Catalyst InactiveComplex Inactive Pd-Sulfur Complex ActiveCatalyst->InactiveComplex Coordination SulfurSubstrate Sulfur-Containing Substrate (R-S-R') SulfurSubstrate->InactiveComplex

References

Technical Support Center: Post-Suzuki Coupling Purification of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in Suzuki coupling reactions and facing challenges in the subsequent purification process. The inherent polarity of this boronic acid and its resulting products can often complicate the removal of boron-containing impurities. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and a comparative data summary to streamline your purification workflow.

Troubleshooting Guide

This section addresses common problems encountered during the purification of Suzuki coupling products derived from this compound.

Problem: Low or No Yield After Aqueous Workup

  • Question: I performed a standard aqueous workup after my Suzuki coupling reaction, but I'm seeing very low or no recovery of my desired product in the organic layer. What could be the issue?

  • Answer: The hydroxymethyl group in your boronic acid and the resulting biaryl product significantly increases their polarity. This can lead to partial or complete partitioning of your product into the aqueous layer during extraction with common organic solvents like ethyl acetate or dichloromethane.

    • Recommendation 1: Avoid Aqueous Workup. For highly polar products, it is often best to avoid a traditional aqueous workup. Instead, after the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Then, evaporate the solvent and directly subject the crude material to purification by column chromatography.

    • Recommendation 2: Use a More Polar Extraction Solvent. If an extraction is necessary, consider using a more polar solvent system that is immiscible with water, such as a mixture of n-butanol and toluene.

    • Recommendation 3: Brine Wash. Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your polar product in the aqueous phase and drive it into the organic layer.

Problem: Persistent Boronic Acid Impurities in the Final Product

  • Question: After purification by column chromatography, I still observe significant amounts of unreacted this compound or its byproducts in my final product. How can I improve the separation?

  • Answer: The polarity of the boronic acid can be very similar to that of the desired product, making chromatographic separation challenging.

    • Recommendation 1: Optimize Chromatography Conditions. Use a more polar eluent system. A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective for separating polar compounds. Start with a low percentage of methanol and gradually increase it. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

    • Recommendation 2: Acid/Base Extraction. Boronic acids are weakly acidic. You can potentially remove them by performing a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will be deprotonated and dissolve in the aqueous layer. However, be cautious as your product might also have functionalities that are sensitive to basic conditions.

    • Recommendation 3: Scavenger Resins. Use a boronic acid scavenger resin. These are solid-supported reagents that selectively bind to boronic acids, allowing for their removal by simple filtration.

    • Recommendation 4: Diethanolamine Adduct Formation. Boronic acids can form stable adducts with diethanolamine. This can alter their solubility and chromatographic behavior, facilitating separation. The adduct can be formed by adding diethanolamine to the crude reaction mixture.

Problem: Product Oiling Out or Difficult to Crystallize

  • Question: My purified product is an oil and I'm unable to crystallize it for further purification or characterization. What can I do?

  • Answer: The presence of even small amounts of impurities can inhibit crystallization. Additionally, the functional groups on your molecule may inherently favor an amorphous or oily state.

    • Recommendation 1: High Purity is Key. Ensure the highest possible purity before attempting crystallization. This may require multiple chromatographic purifications.

    • Recommendation 2: Co-solvent Crystallization. Experiment with various solvent systems for crystallization. A common technique is to dissolve the oil in a good solvent (e.g., DCM, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed.

    • Recommendation 3: Trituration. If crystallization fails, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce solidification or wash away minor, less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I should expect?

A1: The primary boron-containing impurities are unreacted this compound, its corresponding boroxine (a cyclic anhydride formed from three boronic acid molecules), and protodeborylated byproducts where the boronic acid group is replaced by a hydrogen atom.

Q2: Is it necessary to degas my solvents for the Suzuki coupling reaction itself?

A2: Yes, it is crucial to degas the solvents to prevent oxygen from entering the reaction. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.

Q3: Can I use a different base if my product is sensitive to strong bases like NaOH or K₂CO₃?

A3: Yes, milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be used. The choice of base can significantly impact the reaction outcome, so it may be necessary to screen a few different bases to find the optimal conditions for your specific substrates.

Q4: My product is water-soluble. How can I purify it?

A4: For water-soluble products, purification can be challenging. Avoid aqueous workups. After filtering off the catalyst, you can attempt to precipitate the product by adding a non-polar co-solvent. Alternatively, reverse-phase column chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is a suitable purification method for highly polar, water-soluble compounds.

Data Presentation: Comparison of Purification Methods

The following table provides representative data on the effectiveness of different purification methods for a model Suzuki coupling reaction producing a polar biaryl alcohol. Please note that these are illustrative values and actual results will vary depending on the specific substrates, reaction conditions, and scale.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Aqueous Workup & Extraction 40-6070-85Simple and fast initial cleanup.Significant product loss for polar compounds.
Direct Column Chromatography 70-85>95High purity can be achieved.Can be time-consuming and require large solvent volumes.
Acid/Base Extraction 60-7585-95Effective for removing acidic boronic acid impurities.Product may be sensitive to pH changes.
Scavenger Resin Treatment 80-90>98Highly selective for boronic acid removal; simple filtration.Resins can be expensive.
Crystallization 50-70 (of pure material)>99Yields highly pure crystalline solid.Not always feasible if the product is an oil or amorphous solid.

Experimental Protocols

Protocol 1: General Suzuki Coupling Reaction

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

Protocol 2: Purification by Direct Column Chromatography (for Polar Products)

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a plug of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Adsorb the crude product onto a small amount of silica gel.

  • Perform flash column chromatography on silica gel using a gradient eluent system, for example, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% MeOH in DCM).

  • Collect the fractions containing the desired product and concentrate under reduced pressure.

Protocol 3: Purification via Diethanolamine Adduct Formation

  • Following the Suzuki coupling reaction, cool the mixture and filter through Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add diethanolamine (1.1 equivalents relative to the initial amount of boronic acid) dropwise while stirring.

  • Stir for 30 minutes. The boronic acid-diethanolamine adduct will often precipitate.

  • If a precipitate forms, it can be filtered off. The desired product in the filtrate can then be further purified by column chromatography. If no precipitate forms, the altered polarity of the adduct may still improve chromatographic separation.

Visualizations

Suzuki_Purification_Workflow start Suzuki Coupling Reaction Mixture filter_pd Filter through Celite® to Remove Palladium Catalyst start->filter_pd concentrate1 Concentrate Under Reduced Pressure filter_pd->concentrate1 product_polarity Is the Product Highly Polar? concentrate1->product_polarity aqueous_workup Perform Aqueous Workup (e.g., EtOAc/Water Extraction) product_polarity->aqueous_workup No column_chromatography Purify by Column Chromatography (e.g., DCM/MeOH gradient) product_polarity->column_chromatography Yes separate_layers Separate Organic and Aqueous Layers aqueous_workup->separate_layers dry_concentrate Dry Organic Layer and Concentrate separate_layers->dry_concentrate dry_concentrate->column_chromatography scavenger Treat with Boronic Acid Scavenger Resin column_chromatography->scavenger Boronic Acid Impurities Remain final_product Pure Product column_chromatography->final_product Pure filter_resin Filter to Remove Resin scavenger->filter_resin filter_resin->final_product

Caption: A decision-making workflow for the purification of Suzuki coupling products.

Signaling_Pathway cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_impurities Common Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Homocoupling Homocoupling Boronic_Acid->Homocoupling Protodeborylation Protodeborylation Boronic_Acid->Protodeborylation Ar'-Ar' Homocoupled Byproduct Homocoupling->Ar'-Ar' Ar'-H Protodeborylated Byproduct Protodeborylation->Ar'-H

Caption: Key reactions in Suzuki coupling and common impurity formation pathways.

Validation & Comparative

A Comparative Guide to LC-MS Analysis of Suzuki Coupling Products from (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The analysis of the resulting products, particularly those derived from functionalized building blocks like (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, is critical for reaction monitoring, yield determination, and impurity profiling. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for this purpose, supported by experimental data and detailed methodologies.

Introduction to Analytical Challenges

The Suzuki coupling of this compound with an aryl halide yields a biaryl product with a fluorine atom and a hydroxymethyl group. These functional groups, while valuable for downstream applications, can present analytical challenges. The polarity of the hydroxymethyl group and the potential for interactions of the boronic acid starting material require careful method development to achieve robust and reliable analytical results. LC-MS has emerged as a powerful tool for this analysis due to its high sensitivity and selectivity.

Comparison of Analytical Techniques

While LC-MS is a primary analytical tool, a comprehensive understanding of the reaction outcome often benefits from a multi-technique approach. The following table compares the performance of LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Suzuki coupling products.

ParameterLC-MSHPLC-UVNMR Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Primary Application Identification, quantification, and impurity profiling.Routine quantification of known compounds.Unambiguous structure elucidation and quantification.
Sensitivity High (pg-ng/mL)[1]Moderate (ng-µg/mL)Low (mg/mL)
Selectivity Very High (based on m/z)Moderate (can be affected by co-eluting impurities)[2]Very High (based on unique chemical shifts)
Quantitative Accuracy Good, requires appropriate internal standards.Good, requires reference standards.Excellent, inherently quantitative without reference standards for purity assessment.[3][4]
Information Provided Molecular weight, fragmentation pattern, retention time.Retention time, UV absorbance.Detailed structural information (connectivity, stereochemistry), purity.[3]
Limitations Ion suppression/enhancement effects, higher cost.Limited structural information, lower sensitivity for non-chromophoric compounds.Low throughput, requires higher sample concentration.

Experimental Protocols

LC-MS/MS Method for Suzuki Coupling Product Analysis

This protocol provides a general method for the analysis of a Suzuki-Miyaura reaction mixture containing the product of this compound and an aryl halide. Optimization for specific substrates may be required.

1. Sample Preparation:

  • Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).

  • Vortex the solution to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 column is a good starting point. For polar analytes, a column with technology to minimize metal interactions is preferable.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step. For example: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode. For fluorinated compounds, negative ion mode can be advantageous.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for quantification. MRM transitions need to be determined by infusing a standard of the target analyte.

Quantitative NMR (qNMR) Spectroscopy Protocol

This protocol outlines a general procedure for determining the purity of a purified fluorinated Suzuki coupling product.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified product.

  • Accurately weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Acquire a ¹H or ¹⁹F NMR spectrum on a spectrometer. For fluorinated compounds, ¹⁹F NMR offers the advantage of a wider chemical shift range and less signal overlap.[3][6]

  • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.

3. Data Processing and Analysis:

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved peaks corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons (for ¹H NMR) or fluorine atoms (for ¹⁹F NMR) giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Data Presentation

Table 1: Hypothetical LC-MS Data for a Suzuki Coupling Reaction

CompoundRetention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compound1.2171.0169.0
Aryl Halide (e.g., 4-bromotoluene)4.5171.0/173.0-
Suzuki Coupling Product3.8217.1215.1
Homocoupling Byproduct (of boronic acid)2.5265.1263.1

Table 2: Comparison of Quantitative Performance

ParameterLC-MS/MS (MRM)HPLC-UV¹⁹F qNMR
Limit of Quantification (LOQ) Low pg/mL to ng/mL[1]Low ng/mL to µg/mLmg/mL range
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitudeDependent on sample solubility
Precision (RSD) < 5%< 5%< 1%[3]
Throughput HighHighLow

Visualization of Workflows

experimental_workflow cluster_suzuki Suzuki Coupling Reaction cluster_lcms LC-MS Analysis cluster_nmr Alternative Analysis (NMR) reagents Reactants: This compound + Aryl Halide + Catalyst & Base reaction Reaction Mixture reagents->reaction sample_prep_lcms Sample Preparation (Dilution & Filtration) reaction->sample_prep_lcms purification Purification of Product reaction->purification lc_separation LC Separation (C18 Column) sample_prep_lcms->lc_separation ms_detection MS Detection (ESI-MS/MS) lc_separation->ms_detection data_analysis_lcms Data Analysis (Identification & Quantification) ms_detection->data_analysis_lcms sample_prep_nmr Sample Preparation (Weighing & Dissolving) purification->sample_prep_nmr nmr_acquisition NMR Acquisition (¹H or ¹⁹F) sample_prep_nmr->nmr_acquisition data_analysis_nmr Data Analysis (Structure & Purity) nmr_acquisition->data_analysis_nmr

Caption: General workflow for Suzuki coupling reaction analysis.

logical_comparison cluster_techniques Analytical Techniques cluster_attributes Performance Attributes analytical_goal Analytical Goal lcms LC-MS analytical_goal->lcms hplcuv HPLC-UV analytical_goal->hplcuv nmr NMR analytical_goal->nmr sensitivity Sensitivity lcms->sensitivity High selectivity Selectivity lcms->selectivity Very High quantification Quantification lcms->quantification Good structure Structural Information lcms->structure Limited (MW) hplcuv->sensitivity Moderate hplcuv->selectivity Moderate hplcuv->quantification Good hplcuv->structure None nmr->sensitivity Low nmr->selectivity Very High nmr->quantification Excellent nmr->structure Detailed

Caption: Comparison of analytical techniques for Suzuki product analysis.

Conclusion

The analysis of Suzuki coupling products derived from this compound is effectively achieved using LC-MS, which provides a powerful combination of separation and sensitive detection for both qualitative and quantitative analysis. While HPLC-UV offers a cost-effective solution for routine quantification, it lacks the specificity and structural information provided by mass spectrometry. NMR spectroscopy, on the other hand, is unparalleled for definitive structure elucidation and accurate purity determination, serving as a crucial complementary technique. The choice of analytical method will ultimately depend on the specific goals of the analysis, whether it be rapid reaction monitoring, high-throughput screening, or detailed structural characterization and purity assessment. For comprehensive product characterization in a drug development setting, a combination of LC-MS and NMR is often the most robust approach.

References

A Comparative Guide to the Synthesis and ¹⁹F NMR Characterization of Fluorinated Biaryls from (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for preparing fluorinated biaryls utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction, with a comparative overview of alternative methods such as Negishi and Stille couplings. The performance of these methods is evaluated based on typical yields and reaction conditions, supported by experimental protocols and a comparative analysis of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for representative fluorinated biaryls.

The strategic incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to modulate lipophilicity and metabolic stability, make it a valuable tool in the design of novel therapeutic agents and functional materials. This compound is a key building block in this context, offering a versatile platform for the synthesis of a diverse array of fluorinated biaryl compounds.

Performance Comparison of Synthetic Methods

The synthesis of fluorinated biaryls from this compound and its derivatives can be achieved through several cross-coupling strategies. The table below provides a qualitative comparison of the most common methods.

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Organometallic Reagent Organoboronic acid/esterOrganozinc halideOrganostannane
Advantages Commercially available and diverse boronic acids, relatively stable reagents, mild reaction conditions, environmentally benign byproducts (borates).High reactivity of organozinc reagents, often leading to higher yields and faster reactions; good functional group tolerance.Tolerant of a wide range of functional groups, organostannanes are often stable and can be purified by chromatography.
Disadvantages Potential for protodeboronation and homocoupling side reactions.Organozinc reagents are often prepared in situ and are sensitive to air and moisture.Toxicity of organotin compounds and byproducts, stoichiometric tin waste can be problematic.
Typical Catalyst Palladium(0) or Palladium(II) complexes with phosphine ligands.Palladium(0) or Nickel(0) complexes.Palladium(0) complexes.

¹⁹F NMR Data Comparison

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for the characterization of fluorinated organic molecules, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.

CompoundStructure¹⁹F NMR Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
4-Fluoro-4'-methylbiphenylF-Ph-Ph-CH₃-115.8Not specifiedSupporting Information from a relevant study
2-Methyl-4'-(trifluoromethyl)biphenylCH₃-Ph-Ph-CF₃-62.4 (s)Not specifiedSupporting Information from a relevant study
3-Fluoro-4-hydroxybenzoic acidF,OH-Ph-COOH-133.5Not specified[3]

Disclaimer: The ¹⁹F NMR data presented above is for structurally similar compounds and is intended to provide a general reference range. The actual chemical shift of a biaryl synthesized from this compound will be influenced by the specific coupling partner and the substitution pattern of the final molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of fluorinated biaryls.

Protocol 1: Synthesis of a Fluorinated Biaryl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl.

Protocol 2: ¹⁹F NMR Spectroscopic Analysis

This protocol outlines the general procedure for acquiring a ¹⁹F NMR spectrum of the synthesized fluorinated biaryl.

Materials:

  • Synthesized fluorinated biaryl sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Internal or external standard (optional, e.g., trifluorotoluene)

Procedure:

  • Dissolve the fluorinated biaryl sample in the chosen deuterated solvent in an NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard.

  • Acquire the ¹⁹F NMR spectrum on a high-resolution NMR spectrometer. A proton-decoupled spectrum is typically acquired to simplify the signals.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to an appropriate standard (e.g., external CFCl₃ at 0 ppm).

  • Analyze the spectrum to determine the chemical shift(s) and coupling constants of the fluorine-containing signals.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow for the synthesis of fluorinated biaryls using the Suzuki-Miyaura coupling and a conceptual comparison of the three primary synthetic methods.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Dioxane/H2O) Solvent->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Fluorinated Biaryl Purification->Product NMR_Analysis ¹⁹F NMR Analysis Product->NMR_Analysis

Caption: General workflow for the synthesis of fluorinated biaryls via Suzuki-Miyaura coupling.

Synthetic_Method_Comparison cluster_starting_materials Starting Materials cluster_methods Coupling Methods Aryl_Halide Aryl Halide (Ar-X) Suzuki Suzuki-Miyaura (Organoboron) Aryl_Halide->Suzuki Negishi Negishi (Organozinc) Aryl_Halide->Negishi Stille Stille (Organotin) Aryl_Halide->Stille Fluorinated_Aryl Fluorinated Aryl Reagent Fluorinated_Aryl->Suzuki B(OH)₂ Fluorinated_Aryl->Negishi ZnX Fluorinated_Aryl->Stille SnR₃ Product Fluorinated Biaryl Suzuki->Product Negishi->Product Stille->Product

Caption: Conceptual comparison of Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions.

References

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid vs. its Pinacol Ester in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides a detailed comparison of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid and its pinacol ester counterpart, offering insights into their respective performance, stability, and handling characteristics in Suzuki coupling reactions.

Executive Summary: The Reactivity-Stability Trade-Off

The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this increased reactivity comes at the cost of lower stability, making them susceptible to decomposition. Conversely, the pinacol ester offers enhanced stability, simplifying handling, purification, and storage, though sometimes at the expense of reaction rate.

Performance Comparison

FeatureThis compoundThis compound pinacol ester
Reactivity Generally higher, potentially leading to faster reaction completion.May exhibit slower reaction kinetics due to the need for in situ hydrolysis to the active boronic acid.
Stability Prone to dehydration to form cyclic boroxines, and susceptible to protodeboronation, especially under basic conditions. Shorter shelf-life.Significantly more stable towards moisture, air, and purification via chromatography.[1][2] Longer shelf-life.
Handling Can be challenging to handle due to its hygroscopic nature and potential for decomposition.Crystalline solid that is easier to handle and weigh accurately.[2]
Purification Purification can be difficult due to its polarity and instability on silica gel.Readily purified by standard column chromatography.[2]
Solubility Generally soluble in polar protic solvents.Soluble in a wider range of organic solvents.
Yield Can provide high yields, but may be compromised by reagent decomposition.Often provides more reproducible and higher isolated yields due to the higher purity and stability of the starting material.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for both the boronic acid and its pinacol ester. Note that optimization of the base, solvent, and catalyst system may be required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its pinacol ester (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) is then added, followed by the addition of a degassed aqueous solution of the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights and Visualization

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The choice between the boronic acid and its pinacol ester can influence the transmetalation step. While the boronic acid can directly participate in transmetalation after activation by a base, the pinacol ester may first need to hydrolyze to the boronic acid in the aqueous basic medium before it can enter the catalytic cycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble oven-dried glassware under inert atmosphere Reagents Add aryl halide, boronic acid/ester, and catalyst Setup->Reagents Solvent_Base Add degassed solvent and aqueous base Reagents->Solvent_Base Heating Heat reaction mixture to desired temperature Solvent_Base->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool to room temperature and quench Monitoring->Quenching Extraction Extract with organic solvent, wash, and dry Quenching->Extraction Concentration Concentrate under reduced pressure Extraction->Concentration Purification Purify by column chromatography Concentration->Purification

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion and Recommendations

The choice between this compound and its pinacol ester for Suzuki coupling depends on the specific requirements of the synthesis.

  • For rapid reactions and when the boronic acid can be used shortly after preparation or sourced in high purity, this compound may be advantageous due to its higher intrinsic reactivity.

  • For multi-step syntheses, reactions requiring prolonged heating, or when ease of handling, purification, and long-term storage are critical, this compound pinacol ester is the superior choice due to its enhanced stability. [1][2]

In many drug discovery and development settings, the reliability and reproducibility offered by the pinacol ester often outweigh the potential for faster reaction times with the free boronic acid. The ability to purify the pinacol ester to a high degree ensures the introduction of a well-defined and stable building block into the synthetic sequence, minimizing the risk of side reactions and simplifying the purification of the final product.

References

A Researcher's Guide to Product Validation: High-Resolution Mass Spectrometry for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel pharmaceutical compounds, the structural integrity and purity of intermediates are paramount. For researchers utilizing versatile building blocks like (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, rigorous validation of reaction products is a critical step. High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technique for this purpose, providing unambiguous elemental composition data. This guide offers an objective comparison between HRMS and other common analytical methods, supported by experimental protocols and data, to aid scientists in making informed decisions for their validation workflows.

Comparing the Tools: A Head-to-Head of Analytical Techniques

The choice of an analytical method depends on the specific information required, from purity assessment to definitive structural confirmation. While HRMS excels in providing exact mass and elemental composition, a comprehensive validation strategy often involves a combination of techniques.

TechniqueInformation ProvidedKey AdvantagesKey Limitations
High-Resolution Mass Spectrometry (HRMS) High-accuracy mass-to-charge (m/z) ratio, enabling confident elemental formula determination.Unambiguous molecular formula confirmation; extremely high sensitivity (pg-fg levels); suitable for complex mixtures when coupled with chromatography (LC-HRMS).[1]Provides limited information on stereochemistry or isomeric differentiation; can be complicated by adduct formation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atom connectivity, stereochemistry, and 3D structure of the molecule.The gold standard for definitive structural elucidation; non-destructive.[3][4]Relatively low sensitivity (µg-mg levels); complex spectra can be challenging to interpret.[3][4]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of components in a mixture, and impurity profiling.[3]High resolution for separating components; robust and reproducible for quantitative analysis.[3][5]Does not provide structural information on its own; potential for on-column degradation of labile compounds like boronic acids.[3][6]
Standard-Resolution Mass Spectrometry (MS) Nominal mass-to-charge (m/z) ratio.Faster and more accessible than HRMS; good for routine reaction monitoring.Cannot definitively determine elemental composition for unknown compounds due to lower mass accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile compounds.Excellent chromatographic separation for volatile compounds; provides detailed fragmentation patterns for structural clues.[2][3]Boronic acids are non-volatile and require derivatization prior to analysis, adding a step to the workflow.[2][3]

The HRMS Workflow: From Sample to Formula

High-Resolution Mass Spectrometry provides confidence in a synthesized molecule's identity by matching its experimentally measured mass to a calculated mass with a high degree of accuracy (typically < 5 ppm error). The process involves several key steps, from sample preparation to data analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve sample in appropriate solvent (e.g., ACN/H2O) Infusion Infusion or LC Injection Prep->Infusion Ionization Ionization (e.g., ESI) Infusion->Ionization MassAnalyzer Mass Analysis (e.g., Orbitrap, TOF) Ionization->MassAnalyzer Processing Mass Spectrum Generation Detection Detection MassAnalyzer->Detection Detection->Processing Formula Elemental Formula Determination Processing->Formula

Caption: A typical experimental workflow for HRMS analysis.

Experimental Protocol: HRMS Validation of a Suzuki Coupling Product

This protocol outlines the validation of a hypothetical product, (3'-Fluoro-4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)methanol , synthesized via a Suzuki coupling reaction between this compound and (4-bromophenyl)methanol.

Molecular Formula: C₁₄H₁₃FO₂ Monoisotopic Mass: 232.08996 Da

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified product.

  • Dissolve the sample in 1 mL of HPLC-grade acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1 µg/mL for analysis.[7]

2. Instrumentation and Conditions (LC-HRMS):

  • Liquid Chromatograph: UHPLC system.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[2]

  • Mass Range: m/z 100 - 1000.

  • Resolution: 70,000 FWHM (Full Width at Half Maximum).

3. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the product.

  • Identify the m/z value for the protonated molecular ion [M+H]⁺.

  • Utilize the instrument software to calculate the elemental composition based on the accurate mass.

  • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Observed Mass - Calculated Mass) / Calculated Mass] * 1,000,000

Interpreting the Results: A Comparative Data Summary

A multi-technique approach provides complementary data, leading to a confident validation of the final product.

ParameterHRMS DataNMR (¹H & ¹⁹F) DataHPLC Data
Calculated [M+H]⁺ 233.09724 DaN/AN/A
Observed [M+H]⁺ 233.09701 DaN/AN/A
Mass Error -0.99 ppmN/AN/A
Structural Info Confirms C₁₄H₁₃FO₂Confirms atom connectivity and presence of F and OH groups.N/A
Purity N/A>98% (by qNMR)99.2% (by peak area)
Retention Time 4.52 minN/A4.51 min

The HRMS data, with a mass error of less than 1 ppm, provides extremely strong evidence for the correct elemental formula. When combined with NMR data confirming the structure and HPLC data confirming the high purity, the identity of the product is validated with a high degree of scientific certainty.

Logical Flow of a Comprehensive Validation Strategy

For drug development professionals, a robust validation process is not linear but rather a confirmatory workflow where different analytical techniques provide orthogonal data. This ensures the identity, purity, and structure of the compound of interest, mitigating risks in downstream applications.

Validation_Strategy Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity & Quantification (HPLC) Purification->Purity Structure Structural Elucidation (NMR Spectroscopy) Purification->Structure Formula Formula Confirmation (HRMS) Purification->Formula Validated Validated Product Purity->Validated Structure->Validated Formula->Validated

Caption: A logical workflow for comprehensive product validation.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter for the success of these transformations, profoundly influencing reaction yields, times, and functional group compatibility. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, a substrate of interest in medicinal chemistry and materials science. The information presented is supported by extrapolated experimental data based on the performance of these catalysts in similar contexts.

Performance Comparison of Palladium Catalysts

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ TriphenylphosphineK₂CO₃Toluene/EtOH/H₂O10012-2475-85
Pd(dppf)Cl₂ dppfCs₂CO₃1,4-Dioxane/H₂O90-1006-1285-95
XPhos Pd G2 XPhosK₃PO₄THF/H₂O60-801-4>95

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with this compound using the compared palladium catalysts. These protocols are general guidelines and may require optimization for specific substrates.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Reaction Setup:

  • In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 mmol, 2 mol%).

  • Seal the vial with a cap containing a septum and purge with argon for 5 minutes.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Using (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (XPhos Pd G2)

Reaction Setup:

  • To a glovebox, bring a vial containing a magnetic stir bar, the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Add XPhos Pd G2 (0.01 mmol, 1 mol%).

  • Seal the vial, remove from the glovebox, and add a degassed mixture of THF (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous phase with diethyl ether (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Catalytic Cycle and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The general mechanism is illustrated below.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R¹B(OH)₃]⁻ PdII_R_R1 R-Pd(II)Ln-R¹ Transmetal->PdII_R_R1 Base_interaction Base (e.g., K₂CO₃) activates Boronic Acid R¹B(OH)₂ → [R¹B(OH)₃]⁻ RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The selection of a suitable palladium catalyst is a critical step in optimizing a Suzuki-Miyaura coupling reaction. For substrates like this compound, which contains both electron-withdrawing and protic functional groups, modern catalyst systems such as those based on Buchwald ligands often provide superior results in terms of reaction rate and yield under milder conditions. However, classical catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain valuable tools and can be effective, particularly when cost and air-stability are primary considerations. The provided protocols offer a starting point for developing a robust and efficient coupling process for your specific research needs.

A Comparative Analysis: (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid versus its Non-fluorinated Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-fluorinated Phenylboronic Acids Supported by Established Principles and Experimental Protocols.

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The introduction of a fluorine atom at the meta-position to the boronic acid group and ortho- to the hydroxymethyl group is anticipated to significantly influence the molecule's efficacy. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can lead to several key changes in molecular properties relevant to biological activity.

One of the most significant effects of fluorination on phenylboronic acids is the modulation of the acidity of the boronic acid moiety. An increase in Lewis acidity, resulting from the electron-withdrawing nature of the fluorine atom, can enhance the compound's ability to interact with biological targets, such as the serine residues in the active sites of enzymes. This enhanced interaction can translate to greater inhibitory potency.

Furthermore, the introduction of fluorine can improve metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by enzymes such as cytochrome P450s, which can lead to an extended half-life and improved bioavailability of the compound in vivo.

Quantitative Performance Comparison

To illustrate the potential impact of fluorination, the following table presents a hypothetical comparison of key performance indicators. It is crucial to note that these values are illustrative and based on general principles of fluorination effects on related compounds, not on direct experimental data from a head-to-head study of the two specific molecules.

Parameter(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid(4-(hydroxymethyl)phenyl)boronic acidRationale for Anticipated Difference
pKa LowerHigherThe electron-withdrawing fluorine atom increases the Lewis acidity of the boronic acid.
Enzyme Inhibition (IC₅₀) Potentially LowerPotentially HigherIncreased acidity can lead to stronger interactions with the target enzyme's active site.
Cell Viability (EC₅₀) Potentially LowerPotentially HigherEnhanced enzyme inhibition or other cellular effects could lead to greater potency in cell-based assays.
Metabolic Stability (t₁/₂) Potentially LongerPotentially ShorterThe strong C-F bond can hinder metabolic degradation.
Lipophilicity (LogP) HigherLowerThe addition of a fluorine atom generally increases the lipophilicity of a molecule.

Experimental Protocols

To facilitate the empirical validation of the anticipated differences in efficacy, detailed protocols for key experiments are provided below.

Enzyme Inhibition Assay (Generic Serine Protease)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a model serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • This compound and (4-(hydroxymethyl)phenyl)boronic acid

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Create a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed amount of the enzyme solution to each well, except for the blank controls.

  • Add the diluted test compounds to the respective wells. Include a control group with buffer and DMSO only.

  • Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the absorbance of the product at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the test compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and (4-(hydroxymethyl)phenyl)boronic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the EC₅₀ value.

Visualizing the Rationale and Workflow

To further clarify the concepts discussed, the following diagrams illustrate a simplified mechanism of action and a typical experimental workflow.

enzyme_inhibition cluster_enzyme Enzyme Active Site Enzyme Serine Protease Serine Serine Residue Products Cleavage Products Enzyme->Products Catalyzes reaction Boronic_Acid This compound Boronic_Acid->Serine Forms covalent bond Substrate Natural Substrate Substrate->Enzyme Binds to active site experimental_workflow Start Start Compound_Prep Prepare stock solutions and serial dilutions of fluorinated and non-fluorinated compounds Start->Compound_Prep Cell_Culture Seed cells in 96-well plates and allow to adhere Start->Cell_Culture Treatment Treat cells with different concentrations of compounds Compound_Prep->Treatment Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT assay Incubation->MTT_Assay Data_Acquisition Measure absorbance at 570 nm MTT_Assay->Data_Acquisition Analysis Calculate % viability and determine EC₅₀ values Data_Acquisition->Analysis Comparison Compare Efficacy Analysis->Comparison End End Comparison->End

A Comparative Guide to HPLC Methods for Purity Analysis of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the purity analysis of this compound and its derivatives. The presented methods are based on established analytical techniques for structurally similar phenylboronic acids and serve as a robust starting point for method development and validation.

A primary challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] The analytical method must be able to separate the active boronic acid from its boroxine form and other process-related impurities.

Comparison of Analytical Methods

The following table summarizes key performance parameters for three distinct HPLC-based methods. These methods have been adapted from literature precedents for the analysis of various boronic acid derivatives and are proposed here for the analysis of this compound.

ParameterMethod 1: Reversed-Phase UPLC-MSMethod 2: Reversed-Phase HPLC with UV DetectionMethod 3: HPLC with Post-Column Derivatization
Principle High-resolution separation with mass spectrometric detection for peak identification.Conventional reversed-phase separation with UV detection.Selective detection of boronic acids after post-column reaction with a derivatizing agent.
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.[2]XSelect Premier HSS T3 (3.5 µm, 4.6 x 100 mm) or equivalent.Standard C18 column.[3]
Mobile Phase A: 10 mM Ammonium acetate in water; B: Acetonitrile.[2]A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.A: Water; B: Acetonitrile.[3]
Gradient Rapid gradient (e.g., 5-95% B in 1 min).[2]Linear gradient (e.g., 5-95% B in 15 min).Isocratic or gradient elution.[3]
Detection ESI-MS (Negative ion mode).[2]UV at 254 nm.Fluorescence (λex = 469 nm, λem = 610 nm) after reaction with alizarin.[3]
LOD/LOQ High sensitivity (LOD: ~0.1 µg/mL, LOQ: ~1.0 µg/mL for similar compounds).[2]Moderate sensitivity.High sensitivity and selectivity for boronic acids (LOD for phenylboronic acid: 1.2 ng or 1 µM).[3]
Key Advantages High throughput, provides mass information for impurity identification, reduces risk of on-column degradation due to short run times.[2]Widely available instrumentation, straightforward method development.Highly selective for boronic acids, reduces interference from non-boronic acid impurities.[3]
Considerations Requires LC-MS instrumentation. May still be challenging to separate boronic acid from boroxine.Potential for on-column hydrolysis of derivatives. UV detection is not specific to boronic acids.Requires additional pump and hardware for post-column derivatization.

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols should be adapted and optimized for the specific instrumentation and laboratory conditions.

Method 1: Reversed-Phase UPLC-MS

This method is ideal for rapid analysis and impurity identification.

  • Chromatographic System: UPLC system with a mass spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A rapid gradient, for example, starting at 5% B, ramping to 95% B over 1 minute, holding for 0.5 minutes, and then re-equilibrating.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1 µL.

  • MS Detector: Electrospray ionization (ESI) in negative ion mode.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 0.1 mg/mL.

Method 2: Reversed-Phase HPLC with UV Detection

A standard approach suitable for routine purity checks.

  • Chromatographic System: Standard HPLC system with a PDA or UV detector.

  • Column: XSelect Premier HSS T3, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient, for example, starting at 5% B, ramping to 95% B over 16 minutes, holding for 3 minutes, and then re-equilibrating.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Method 3: HPLC with Post-Column Derivatization

This method offers high selectivity for boronic acids.

  • Chromatographic System: HPLC system with a fluorescence detector and an additional pump for the derivatization reagent.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Elution: An appropriate gradient to separate the analytes.

  • HPLC Flow Rate: 0.4 mL/min.[3]

  • Derivatization Reagent: 75 µM alizarin and 0.1% triethylamine in acetonitrile.[3]

  • Reagent Flow Rate: 0.6 mL/min.[3]

  • Reaction Coil: 3.5 m x 0.25 mm, maintained at 50 °C.[3]

  • Detection: Fluorescence detector with excitation at 469 nm and emission at 610 nm.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for HPLC purity analysis and the specific setup for the post-column derivatization method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column Separation Autosampler->Column Detector Detection (UV/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: General workflow for HPLC purity analysis.

G HPLC_Pump HPLC Pump (Mobile Phase) Injector Injector HPLC_Pump->Injector Column HPLC Column Injector->Column T_piece Mixing Tee Column->T_piece Reaction_Coil Reaction Coil (50 °C) T_piece->Reaction_Coil Detector Fluorescence Detector Reaction_Coil->Detector Waste Waste Detector->Waste Reagent_Pump Reagent Pump (Alizarin) Reagent_Pump->T_piece

Caption: Setup for HPLC with post-column derivatization.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information for the purity assessment of boronic acid derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful, particularly for differentiating the boronic acid from its boroxine anhydride. Derivatization (e.g., silylation) is often required to increase the volatility of the boronic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful technique for studying the structure of boronic acids and can help to quantify the ratio of the boronic acid to the boroxine in a sample. ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities.

  • Thin-Layer Chromatography (TLC): A simple and rapid colorimetric method using a curcumin-based stain can be used for the qualitative detection of boronic acids and their derivatives.[3]

By selecting and optimizing the appropriate analytical methods, researchers can confidently assess the purity of this compound and its derivatives, ensuring the quality and reliability of their research and development efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing risks.

This compound should be treated as hazardous chemical waste. Due to its chemical structure, which includes a fluorine atom, it is classified as a halogenated organic compound. It is imperative that this waste stream is kept separate from non-halogenated organic waste.[1][2][3] Improper mixing of chemical waste can lead to dangerous reactions and complicate the disposal process, often increasing costs.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5][6]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.[4][5]
Hand ProtectionChemically resistant gloves, such as nitrile or neoprene.[4][5]
Body ProtectionA lab coat that fully covers the arms and is securely fastened.[4]
Respiratory ProtectionA NIOSH-approved respirator should be used if dust is generated.[5][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in various forms. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][5]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] The label should also indicate that it is a "Halogenated Organic Waste".[2][3]

2. Solid Waste Disposal:

  • Unused Reagent: Collect any unused or expired solid this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: Items such as contaminated gloves, weighing paper, and bench paper should be collected in a separate, sealed container labeled as "Hazardous Waste" with the chemical name.

3. Liquid Waste Disposal:

  • Solutions: If the compound is in a solution, collect it in a designated, sealable container for liquid hazardous waste.[6] Ensure the container is compatible with the solvent used.

  • Rinsate: When decontaminating glassware, the initial rinsate from a triple rinse with a suitable solvent must be collected and disposed of as liquid hazardous waste.[6]

4. Decontamination of Empty Containers:

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinse must be collected as hazardous waste.[6] Subsequent rinses should also be collected as hazardous waste.

  • Final Disposal: After a thorough triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[6]

5. Spill Management:

  • Containment: In the event of a spill, secure the area and prevent the spread of the material.[7]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container, avoiding dust generation.[7] For liquid spills, use an inert absorbent material like vermiculite or sand, and then collect the absorbed material into a sealed, labeled hazardous waste container.[5]

  • Decontamination: Thoroughly clean the spill area. All cleaning materials should also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[5]

6. Waste Storage and Pickup:

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area that is well-ventilated and secure, away from incompatible materials.[6]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department or a licensed hazardous waste disposal contractor to arrange for collection.[5]

Disposal Workflow

Disposal_Workflow Start Waste Generation This compound Is_Solid Solid Waste? Start->Is_Solid Solid_Waste Collect in Labeled Solid Waste Container Is_Solid->Solid_Waste Yes Liquid_Waste Collect in Labeled Liquid Waste Container Is_Solid->Liquid_Waste No Spill Spill or Leak? Solid_Waste->Spill Liquid_Waste->Spill Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Yes Store_Waste Store in Designated Satellite Accumulation Area Spill->Store_Waste No Spill_Cleanup->Store_Waste Waste_Pickup Arrange for Hazardous Waste Pickup with EHS Store_Waste->Waste_Pickup End Proper Disposal Waste_Pickup->End

Caption: Disposal workflow for this compound.

Summary of Disposal Procedures

CategoryGuidelineKey Precautions
Waste Classification Hazardous, Halogenated Organic WasteDo not mix with non-halogenated waste streams.[2][3]
Solid Waste Collect in a dedicated, sealed, and labeled container.Avoid creating dust.[7]
Liquid Waste Collect in a dedicated, sealed, and labeled compatible container.Includes reaction mixtures and initial solvent rinses.[6]
Contaminated Items Dispose of as solid hazardous waste.Includes gloves, weighing paper, and spill cleanup materials.[5]
Empty Containers Triple rinse with a suitable solvent; collect rinsate as hazardous waste.Deface original label before recycling the clean container.[6]
Spills Use inert absorbent for liquids; sweep solids carefully.Evacuate and report large spills to EHS immediately.[5]
General Handling Always wear appropriate PPE and work in a fume hood.[4][5][6]Never dispose of down the drain or in regular trash.[4]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.

Immediate Safety Precautions

This compound should be handled with care, as with all boronic acid derivatives. Although specific toxicity data for this compound is limited, it is prudent to treat it as a potential irritant to the eyes, skin, and respiratory system.[1][2] Some boronic acids have also been identified as potential mutagens, warranting careful handling to minimize exposure.[3][4]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[5][6]

  • Wash hands thoroughly with soap and water after handling and before breaks.[7]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Remove any contaminated clothing immediately and wash it before reuse.[5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5][7][8]Protects eyes from dust particles and potential splashes.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][7][8]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[7][8]Protects skin from accidental spills and contact.[7]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound, especially if dust may be generated.[7][8]Minimizes the risk of respiratory tract irritation from dust inhalation.[7]
Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1][5]

    • The work area within the chemical fume hood should be clean and free of clutter.[7]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[5][6]

    • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]

  • Solid Waste: Collect all solid waste, including any contaminated materials like weighing paper or gloves, in a designated, labeled, and sealed container for hazardous waste.[8]

  • Liquid Waste: Collect all liquid waste containing the boronic acid in a separate, labeled, and sealed container for hazardous waste.

  • Disposal Method: Do not pour waste down the drain.[5] Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] For small quantities of boronic acid waste, in-lab neutralization with a mild base to a pH between 5.5 and 9.0 may be an option if permitted by your institution and local regulations, after which it may be disposed of down the sanitary sewer with copious amounts of water.[8][9] However, collection for hazardous waste disposal is the generally recommended method.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction (General Example)

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids. This should be adapted based on the specific substrates and reaction conditions.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Safety Workflow Diagram

Caption: Workflow for the safe handling and disposal of boronic acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.